Antimicrobial agent-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C69H61Cl2F3N10O25 |
|---|---|
Molecular Weight |
1558.2 g/mol |
IUPAC Name |
(1S,2R,19S,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-carbamimidamido-5,15-dichloro-26,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C67H60Cl2N10O23.C2HF3O2/c1-23(81)72-53-57(89)56(88)46(22-80)101-66(53)102-58-27-5-9-42(36(69)15-27)100-45-18-29-17-44(55(45)87)99-41-8-2-24(10-35(41)68)11-37-59(90)74-50(28-12-30(82)19-32(13-28)98-43-16-26(4-7-39(43)85)49(60(91)73-37)79-67(70)71)62(93)76-51(29)63(94)75-48-25-3-6-38(84)33(14-25)47-34(20-31(83)21-40(47)86)52(65(96)97)77-64(95)54(58)78-61(48)92;3-2(4,5)1(6)7/h2-10,12-21,37,46,48-54,56-58,66,80,82-89H,11,22H2,1H3,(H,72,81)(H,73,91)(H,74,90)(H,75,94)(H,76,93)(H,77,95)(H,78,92)(H,96,97)(H4,70,71,79);(H,6,7)/t37-,46+,48+,49+,50-,51+,52+,53+,54-,56+,57+,58+,66-;/m0./s1 |
InChI Key |
IMGDSUZYDMHGCG-QEEFTNOSSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C[C@H]1C(=O)N[C@@H](C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)NC(=N)N)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(CC1C(=O)NC(C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)NC(=N)N)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Antimicrobial Agent-12 (A Fluoroquinolone Analog)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antimicrobial Agent-12 represents a new generation of synthetic fluoroquinolone antibiotics. This document provides a comprehensive overview of its core mechanism of action, detailing its molecular targets, the resultant cellular responses, and the key experimental protocols for its characterization. Quantitative data on its efficacy are presented, along with detailed methodologies for crucial assays. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its function and evaluation.
Core Mechanism of Action
This compound exerts its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][3] These type II topoisomerases are crucial for managing DNA supercoiling and decatenation during replication, transcription, and repair.
The primary mechanism involves the following steps:
-
Enzyme-DNA Complex Formation: Agent-12 binds to the complex formed between the bacterial topoisomerase and DNA.[2]
-
Stabilization of Cleavage Complex: This binding stabilizes a transient state where the DNA strands are cleaved by the enzyme, preventing their re-ligation.[4]
-
Inhibition of DNA Replication: The stabilized drug-enzyme-DNA ternary complex physically obstructs the movement of the replication fork, thereby halting DNA synthesis.[1][2]
-
Generation of Double-Strand Breaks: The stalled replication forks can collapse, leading to the formation of lethal double-strand DNA breaks.[4]
In Gram-negative bacteria, the primary target for many fluoroquinolones is DNA gyrase, while in Gram-positive bacteria, it is often topoisomerase IV.[1][] However, newer generation agents may exhibit potent activity against both enzymes in a wider range of bacteria.[3]
Downstream Cellular Effects: The SOS Response
The DNA damage induced by this compound triggers the bacterial SOS response, a complex gene network involved in DNA repair.[6][7] This response is regulated by the LexA repressor and the RecA inducer.[7][8] When DNA damage occurs, RecA is activated and facilitates the autocleavage of LexA, leading to the de-repression of numerous SOS genes.[7][9] While this response is a survival mechanism for the bacteria, its induction can, in some cases, contribute to the development of antibiotic tolerance and resistance.[9][10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tolerance of Escherichia coli to fluoroquinolone antibiotics depends on specific components of the SOS response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SOS response and its regulation on the fluoroquinolone resistance - Qin - Annals of Translational Medicine [atm.amegroups.org]
- 10. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]
Antimicrobial Agent-12: A Technical Whitepaper on its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. In response, the exploration of novel antimicrobial agents from unique ecological niches has intensified. Marine sponges, known for their production of diverse secondary metabolites, are a particularly promising source for new therapeutic compounds.[1][2] This whitepaper details the discovery, isolation, and characterization of "Antimicrobial Agent-12" (AMA-12), a novel cyclic peptide isolated from the marine sponge Spongia officinalis. AMA-12 demonstrates potent bactericidal activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action appears to involve the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance.[3] This document provides a comprehensive overview of the experimental protocols, quantitative data, and proposed mechanism of action for AMA-12.
Discovery and Initial Screening
The discovery of AMA-12 was the result of a high-throughput screening campaign targeting marine natural product extracts. An ethanolic extract from the marine sponge Spongia officinalis, collected from the Mediterranean Sea, exhibited significant inhibitory activity against a panel of pathogenic bacteria.
Experimental Protocol: High-Throughput Screening
-
Extract Preparation: A crude extract of Spongia officinalis was prepared by maceration in 95% ethanol, followed by solvent evaporation under reduced pressure.
-
Bacterial Panel: A panel of clinically relevant bacteria, including Staphylococcus aureus (ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, BAA-1717), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853), was used for the initial screening.
-
Assay Method: A broth microdilution assay was performed in 96-well plates.[4] Bacterial cultures were grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).
-
Incubation and Analysis: The crude extract was added at a concentration of 100 µg/mL. Plates were incubated at 37°C for 18-24 hours. Bacterial growth was assessed by measuring the optical density at 600 nm. A significant reduction in growth compared to the vehicle control indicated positive activity.
Bioassay-Guided Isolation of AMA-12
Following the initial screening, a bioassay-guided fractionation strategy was employed to isolate the active compound from the crude extract.[5][6] This iterative process involved separating the extract into fractions and testing each fraction for antimicrobial activity, allowing for the targeted purification of AMA-12.
Experimental Protocol: Bioassay-Guided Fractionation
-
Solvent Partitioning: The crude extract was sequentially partitioned with hexane, ethyl acetate, and methanol. The resulting fractions were tested for antimicrobial activity. The methanolic fraction demonstrated the highest potency.
-
Silica Gel Chromatography: The active methanolic fraction was subjected to silica gel column chromatography, eluting with a gradient of chloroform to methanol. Fractions were collected and screened, with the most active fraction proceeding to the next step.
-
Size-Exclusion Chromatography: The active fraction from the silica gel column was further purified using a Sephadex LH-20 column with methanol as the mobile phase.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification was achieved by RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid. This yielded a single pure compound, designated AMA-12.
Antimicrobial Activity and Selectivity
The antimicrobial activity of the purified AMA-12 was quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of bacteria.[7] To assess its potential for therapeutic use, the cytotoxicity of AMA-12 against a human cell line was also evaluated.[8][9][10]
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of AMA-12
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 4 |
| Methicillin-resistant S. aureus (MRSA) | BAA-1717 | 8 |
| Enterococcus faecalis | ATCC 29212 | 8 |
| Vancomycin-resistant Enterococcus (VRE) | ATCC 51299 | 16 |
| Escherichia coli | ATCC 25922 | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 |
| Klebsiella pneumoniae | ATCC 13883 | 16 |
Table 2: Cytotoxicity of AMA-12
| Cell Line | Assay | IC₅₀ (µg/mL) |
| Human Embryonic Kidney (HEK293) | MTT Assay | > 128 |
Experimental Protocols
-
Inoculum Preparation: Bacterial strains were cultured overnight, and the inoculum was adjusted to a 0.5 McFarland standard, then diluted to a final concentration of 5 x 10^5 CFU/mL in MHB.[11]
-
Serial Dilution: AMA-12 was serially diluted in MHB in a 96-well plate.
-
Inoculation and Incubation: The standardized bacterial suspension was added to each well. The plate was incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was determined as the lowest concentration of AMA-12 that completely inhibited visible bacterial growth.[11]
-
Cell Culture: HEK293 cells were seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells were treated with serial dilutions of AMA-12 and incubated for 24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plate was incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm. The IC₅₀ value was calculated as the concentration of AMA-12 that caused a 50% reduction in cell viability.
Proposed Mechanism of Action: Membrane Disruption
Preliminary studies suggest that AMA-12 exerts its antimicrobial effect by targeting the bacterial cell membrane.[3][12] Many antimicrobial peptides function by disrupting the membrane, leading to cell lysis.[13][14] The high selectivity of AMA-12 for bacterial cells over human cells may be attributed to differences in membrane composition, particularly the presence of negatively charged phospholipids in bacterial membranes.
Conclusion and Future Directions
This compound, a novel cyclic peptide isolated from the marine sponge Spongia officinalis, demonstrates potent and broad-spectrum antimicrobial activity with a favorable selectivity profile. Its likely mechanism of action, involving the disruption of the bacterial membrane, makes it a promising candidate for further development in the fight against antibiotic-resistant infections.
Future research will focus on:
-
Structure Elucidation: Complete determination of the chemical structure of AMA-12 using NMR and mass spectrometry.
-
Mechanism of Action Studies: Further investigation into the precise molecular interactions with the bacterial membrane.
-
In Vivo Efficacy: Evaluation of the therapeutic potential of AMA-12 in animal models of infection.
-
Analogue Synthesis: Synthesis of AMA-12 analogues to explore structure-activity relationships and optimize potency and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. woah.org [woah.org]
- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of membrane targeting antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Antimicrobial Agent-12: A Comprehensive Technical Overview
Introduction
Antimicrobial Agent-12 is a novel synthetic molecule belonging to the oxazolidinone class of antibiotics, known for its potent activity against a wide spectrum of multidrug-resistant Gram-positive bacteria. This document provides a detailed overview of its chemical structure, physicochemical properties, antimicrobial activity, and mechanism of action. The information presented herein is intended for researchers, scientists, and professionals involved in the field of antimicrobial drug discovery and development.
Chemical Structure and Properties
This compound, systematically named (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, is a second-generation oxazolidinone. Its chemical structure is depicted below:
Chemical Structure:
Physicochemical and Pharmacokinetic Properties
The key physicochemical and pharmacokinetic properties of this compound are summarized in the table below. These properties highlight its drug-like characteristics, including good solubility and oral bioavailability.
| Property | Value | Unit |
| Molecular Formula | C₁₆H₁₈FN₃O₄ | |
| Molecular Weight | 351.34 | g/mol |
| LogP | 1.28 | |
| Aqueous Solubility | 0.5 | mg/mL |
| pKa | 7.6 | |
| Oral Bioavailability | 85 | % |
| Protein Binding | 30 | % |
| Half-life (t½) | 8 | hours |
| Excretion | Primarily renal |
Antimicrobial Activity
This compound has demonstrated potent activity against a range of clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The minimum inhibitory concentration (MIC) values are presented below.
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 0.5 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 |
| Enterococcus faecalis (VSE) | ATCC 29212 | 0.25 |
| Enterococcus faecium (VRE) | ATCC 51559 | 0.5 |
| Streptococcus pneumoniae | ATCC 49619 | 0.125 |
| Bacillus subtilis | ATCC 6633 | 1 |
Cytotoxicity Profile
The selectivity of an antimicrobial agent is a critical parameter. The cytotoxicity of this compound was evaluated against human cell lines to determine its therapeutic index.
| Cell Line | Description | IC₅₀ (µM) |
| HepG2 | Human Liver Carcinoma | > 100 |
| HEK293 | Human Embryonic Kidney | > 100 |
| HeLa | Human Cervical Cancer | > 100 |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its bactericidal effect by inhibiting bacterial protein synthesis at a very early stage. It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex with fMet-tRNA. This mechanism is distinct from other protein synthesis inhibitors, reducing the likelihood of cross-resistance.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials : Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, bacterial strains, this compound stock solution.
-
Procedure :
-
A serial two-fold dilution of this compound was prepared in CAMHB in the microtiter plates.
-
Bacterial cultures were grown to the mid-logarithmic phase and diluted to a final inoculum of 5 x 10⁵ CFU/mL.
-
100 µL of the bacterial suspension was added to each well.
-
Plates were incubated at 37°C for 18-24 hours.
-
The MIC was defined as the lowest concentration of the agent that completely inhibited visible growth.
-
2. Cytotoxicity Assay (MTT Assay)
The cytotoxicity was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Materials : Human cell lines (HepG2, HEK293, HeLa), Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), MTT solution, DMSO.
-
Procedure :
-
Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
The medium was replaced with fresh medium containing serial dilutions of this compound.
-
Plates were incubated for 48 hours.
-
MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
-
The IC₅₀ value was calculated as the concentration of the agent that caused a 50% reduction in cell viability.
-
Drug Discovery and Development Workflow
The development of this compound followed a structured workflow from initial screening to lead optimization.
Caption: Antimicrobial drug discovery workflow.
This compound represents a promising new candidate in the fight against antimicrobial resistance. Its potent activity against resistant Gram-positive bacteria, favorable safety profile, and distinct mechanism of action make it a strong candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a comprehensive foundation for researchers and developers working with this novel compound.
A Technical Guide to the Synthesis of Antimicrobial Agent-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the development of novel antimicrobial agents. This document outlines the synthetic pathway and key experimental protocols for a promising, albeit currently investigational, fluoroquinolone-class compound designated "Antimicrobial Agent-12" (AMA-12). The synthesis is designed to be efficient and scalable, providing a robust platform for further analogue development and preclinical evaluation. The mechanism of action for fluoroquinolones typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2][3] This inhibition leads to breaks in the bacterial DNA, ultimately resulting in cell death.[3]
Overall Synthesis Pathway
The synthesis of this compound is accomplished via a convergent three-step process, commencing with commercially available starting materials. The pathway involves an initial cyclocondensation to form the core quinolone ring, followed by a nucleophilic aromatic substitution to introduce a key piperazine moiety, and concludes with a final deprotection step to yield the active pharmaceutical ingredient.
Caption: Three-step synthesis of this compound.
Quantitative Synthesis Data
The following table summarizes the typical yields and purity data obtained for each step in the synthesis of this compound under optimized laboratory conditions.
| Step | Reaction Type | Product | Yield (%) | Purity (HPLC) | Melting Point (°C) |
| 1 | Gould-Jacobs Cyclocondensation | Intermediate-A | 85% | 98% | 248-250 |
| 2 | Nucleophilic Aromatic Substitution | Intermediate-B | 91% | 99% | 195-197 |
| 3 | Acid-Catalyzed Deprotection | This compound | 95% | >99.5% | 225-227 (dec.) |
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate-A)
This step involves a Gould-Jacobs cyclocondensation reaction.
-
Reagents:
-
3-chloro-4-fluoroaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Diphenyl ether (solvent)
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl)
-
-
Procedure:
-
A mixture of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate is heated at 100-110°C for 2 hours.
-
The resulting intermediate is added dropwise to heated diphenyl ether at 240-250°C.
-
The reaction mixture is maintained at this temperature for 30 minutes to ensure complete cyclization.
-
After cooling, the mixture is diluted with hexane, and the precipitated solid is collected by filtration.
-
The crude ester is then hydrolyzed using aqueous sodium hydroxide in ethanol.
-
The reaction is acidified with hydrochloric acid to precipitate the carboxylic acid product, Intermediate-A.
-
The solid is filtered, washed with water, and dried under vacuum.
-
Step 2: Synthesis of Boc-Protected this compound (Intermediate-B)
This step proceeds via a nucleophilic aromatic substitution.[4][5][6]
-
Reagents:
-
Intermediate-A (1.0 eq)
-
tert-butyl piperazine-1-carboxylate (Boc-piperazine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
-
Procedure:
-
Intermediate-A, Boc-piperazine, and potassium carbonate are suspended in DMSO.
-
The mixture is heated to 120°C and stirred for 12-16 hours under a nitrogen atmosphere.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The resulting precipitate (Intermediate-B) is collected by filtration, washed thoroughly with water, and dried.
-
Step 3: Synthesis of this compound (Final Product)
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group.[7][8][9][10]
-
Reagents:
-
Intermediate-B (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (solvent)
-
-
Procedure:
-
Intermediate-B is dissolved in dichloromethane.
-
Trifluoroacetic acid (50% v/v solution in DCM) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC/HPLC).[8]
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is triturated with diethyl ether to precipitate the TFA salt of this compound.
-
The final product is collected by filtration, washed with diethyl ether, and dried under vacuum.
-
Visualizations
General Experimental Workflow
The following diagram illustrates the standard workflow for each synthetic step, from reaction setup to final product isolation. This workflow is a common practice in organic synthesis.[11][12][13]
Caption: Standard workflow for chemical synthesis and purification.
Proposed Mechanism of Action Pathway
This compound, as a fluoroquinolone, is hypothesized to function by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] This dual-target mechanism disrupts DNA replication and repair, leading to bactericidal effects.[2]
Caption: Proposed inhibition of DNA gyrase and topoisomerase IV.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
"Antimicrobial Agent-12" spectrum of activity
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical composition and antibacterial activity of 12 medicinal plant ethyl acetate extracts using LC-MS feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Organisms of Antimicrobial Agent-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial Agent-12 is a novel investigational compound belonging to the fluoroquinolone class of antibiotics. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. This dual-targeting mechanism contributes to its broad-spectrum activity against a wide range of pathogenic bacteria and is associated with a lower propensity for resistance development. This document provides a comprehensive overview of the target organisms of this compound, detailing its in vitro activity through quantitative data and outlining the key experimental protocols used for its evaluation.
In Vitro Antimicrobial Activity
The antimicrobial efficacy of Agent-12 has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data.
Gram-Positive Bacteria
| Target Organism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 | 1 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 | 2 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 | 0.5 |
| Enterococcus faecalis | ATCC 29212 | 2 | 8 |
| Enterococcus faecium (VRE) | ATCC 51559 | 4 | 16 |
Gram-Negative Bacteria
| Target Organism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.125 | 0.25 |
| Klebsiella pneumoniae | ATCC 700603 | 0.5 | 1 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 | 4 |
| Acinetobacter baumannii | ATCC 19606 | 1 | 2 |
| Haemophilus influenzae | ATCC 49247 | 0.06 | 0.125 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. Several colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Assay Procedure: this compound was serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. An equal volume of the prepared bacterial inoculum was added to each well.
-
Incubation: The plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Determination
The MBC was determined as an extension of the MIC test to ascertain the concentration of the agent required to kill the bacteria.
-
Subculturing: Following the MIC reading, a 10 µL aliquot was taken from all wells showing no visible growth.
-
Plating: The aliquots were plated onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: The MHA plates were incubated at 35°C ± 2°C for 18-24 hours.
-
Interpretation: The MBC was defined as the lowest concentration of this compound that resulted in a ≥99.9% reduction in the initial inoculum count.
Visualizations
Proposed Mechanism of Action: Signaling Pathway Inhibition
The following diagram illustrates the proposed mechanism of action of this compound, targeting key enzymes in the bacterial DNA replication pathway.
Caption: Inhibition of DNA Gyrase and Topoisomerase IV by this compound.
Experimental Workflow for Antimicrobial Susceptibility Testing
The diagram below outlines the sequential workflow for determining the MIC and MBC of this compound.
Caption: Workflow for MIC and MBC determination.
Whitepaper: Antimicrobial Agent-12, a Novel Gyrase Inhibitor for the Treatment of Multidrug-Resistant Bacterial Infections
Audience: Researchers, scientists, and drug development professionals.
Abstract
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. In response, the development of novel antimicrobial agents with unique mechanisms of action is of paramount importance. This document introduces "Antimicrobial Agent-12," a potent, synthetic small molecule belonging to a new generation of fluoroquinolones. It exhibits broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens, including strains resistant to existing antibiotics. The primary mechanism of action of this compound is the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination. This whitepaper provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro efficacy, and selectivity. Detailed experimental protocols and workflow visualizations are also presented to facilitate further research and development.
Therapeutic Class and Mechanism of Action
This compound is classified as a novel fluoroquinolone antibiotic . Its bactericidal effect is achieved through the targeted inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating daughter chromosomes following DNA replication, allowing for their segregation into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the main target.
By forming a stable ternary complex with the enzyme and the cleaved DNA, this compound traps the enzyme in its cleavage-competent state. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death. The dual-targeting nature of this compound is anticipated to contribute to a lower frequency of resistance development.
Signaling Pathway Diagram: Mechanism of Action
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The in vitro activity and selectivity of this compound were assessed through minimum inhibitory concentration (MIC) testing against a panel of pathogenic bacteria and cytotoxicity assays using human cell lines.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | Type | Resistance Profile | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | Methicillin-Susceptible | 0.06 |
| Staphylococcus aureus (MRSA, ATCC 43300) | Gram-positive | Methicillin-Resistant | 0.12 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | Penicillin-Susceptible | 0.03 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | Vancomycin-Susceptible | 0.25 |
| Enterococcus faecium (VRE) | Gram-positive | Vancomycin-Resistant | 0.5 |
| Escherichia coli (ATCC 25922) | Gram-negative | - | 0.12 |
| Klebsiella pneumoniae (Carbapenem-Resistant) | Gram-negative | KPC-producing | 1 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | - | 0.5 |
| Acinetobacter baumannii (MDR) | Gram-negative | Multidrug-Resistant | 2 |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Origin | IC50 (µM) |
| HEK-293 | Human Embryonic Kidney | > 100 |
| HepG2 | Human Hepatocellular Carcinoma | > 100 |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum:
-
Isolate 3-5 morphologically similar colonies of the test bacterium from an overnight culture on non-selective agar.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the adjusted inoculum 1:100 in MHB to achieve a final concentration of approximately 1-2 x 10^6 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the agent in a 96-well microtiter plate using cation-adjusted MHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.015 µg/mL). The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL and a final volume of 100 µL.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
-
MTT Assay for Cytotoxicity Assessment
-
Cell Culture and Seeding:
-
Culture human cell lines (e.g., HEK-293, HepG2) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the agent.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of IC50:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the agent's concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Preclinical Experimental Workflow
The following diagram outlines the logical progression of preclinical studies for the evaluation of a novel antimicrobial agent like this compound.
Caption: Preclinical workflow for antimicrobial drug development.
In Silico Modeling and Docking Studies of Antimicrobial Agent-12: A Technical Guide
Introduction
The rise of antimicrobial resistance necessitates the rapid development of novel therapeutic agents.[1][2] In silico methods, such as molecular modeling and docking, have become indispensable tools in modern drug discovery, offering a cost-effective and efficient alternative to traditional high-throughput screening.[3][4] These computational techniques allow for the virtual screening of large compound libraries and provide detailed insights into the molecular interactions between a potential drug and its biological target.[2][3][4] This guide provides a technical overview of the in silico modeling and docking studies for a hypothetical antibacterial compound, "Antimicrobial Agent-12," targeting the bacterial enzyme DNA gyrase.
Target Protein: DNA Gyrase
DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, transcription, and repair.[5][6][7] It introduces negative supercoils into the bacterial DNA, a process vital for relieving torsional stress.[6] The structural differences between bacterial DNA gyrase and its human counterparts make it an attractive and specific target for antimicrobial drugs, minimizing the risk of cross-inhibition and associated side effects.[8] The ATP-binding site of the GyrB subunit is a particularly well-established target for inhibitors.[7]
Data Presentation: Docking Analysis of "this compound" Analogs
The following table summarizes the results of a hypothetical molecular docking study of "this compound" and its analogs against the ATP-binding site of E. coli DNA gyrase (PDB ID: 1KZN). Lower binding energy values indicate a higher predicted binding affinity.
| Compound ID | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| This compound | -8.5 | Asp73, Gly77, Ile78, Pro79 | 2 |
| Analog A | -9.2 | Asp73, Gly77, Ile78, Thr165 | 3 |
| Analog B | -7.8 | Asp73, Ile78, Pro79 | 1 |
| Ciprofloxacin (Control) | -7.2 | Asp73, Glu50, Thr165 | 2 |
Experimental Protocols
Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[3] The following protocol outlines a typical docking procedure.
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein, E. coli DNA gyrase, is obtained from the Protein Data Bank (PDB).[8][9]
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms and Kollman charges are added to the protein structure.
-
The prepared protein structure is saved in PDBQT format for use with AutoDock Vina.
-
-
Ligand Preparation:
-
The 2D structures of "this compound" and its analogs are drawn using chemical drawing software like ChemDraw.
-
The structures are converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and rotatable bonds are defined.
-
The prepared ligand structures are saved in PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the DNA gyrase to encompass the binding pocket. The dimensions and center of the grid are determined based on the position of the co-crystallized ligand in the original PDB file.[7]
-
-
Docking with AutoDock Vina:
-
AutoDock Vina is used to perform the molecular docking.[8]
-
The software samples different conformations of the ligand within the defined grid box and scores them based on a mathematical scoring function that approximates the binding affinity.[3]
-
The resulting docked poses are ranked by their binding energy scores, with the lowest energy conformation considered the most favorable.[10]
-
Molecular Dynamics (MD) Simulation
MD simulations are employed to validate the stability of the ligand-protein complex obtained from docking and to observe its dynamic behavior over time.[5][11]
-
System Preparation:
-
Simulation Parameters (using GROMACS):
-
Force Field: A suitable force field, such as CHARMM36 or AMBER, is chosen to describe the interatomic interactions.[5][12][13]
-
Energy Minimization: The energy of the system is minimized to remove steric clashes.
-
Equilibration: The system is equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) to stabilize the temperature and pressure.
-
Production MD: A production run of at least 100 nanoseconds is performed to generate the trajectory of the complex.[5][6]
-
-
Analysis:
-
The trajectory is analyzed to determine the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds over time.
-
These analyses provide insights into the stability and flexibility of the complex.
-
Visualizations
Caption: A typical workflow for in silico antimicrobial drug discovery.
Caption: Inhibition of DNA gyrase by "this compound".
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Silico Studies Most Employed in the Discovery of New Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virtual screening strategies: a state of art to combat with multiple drug resistance strains - MedCrave online [medcraveonline.com]
- 4. Frontiers | In Silico Drug Discovery and Drug-Designing in Combatting Antibiotic Resistance [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.4. Molecular Docking Study [bio-protocol.org]
- 10. bbrc.in [bbrc.in]
- 11. Molecular Dynamics for Antimicrobial Peptide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Antimicrobial Agent-12: A Novel Bacterial Signaling Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the novel investigational antimicrobial agent, "Antimicrobial Agent-12" (AMA-12). It details its unique mechanism of action, its relationship to existing antibiotic classes, and the experimental data supporting its potential as a next-generation therapeutic.
Executive Summary
Introduction to this compound
This compound is a synthetic small molecule with potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Unlike bactericidal or bacteriostatic agents that directly kill or inhibit the growth of bacteria, AMA-12 functions as an anti-virulence agent.[4] It attenuates the pathogenicity of bacteria by interfering with their cell-to-cell communication systems.[4]
Relationship to Existing Antibiotic Classes:
AMA-12's mechanism of action distinguishes it from all current major antibiotic classes.
-
β-Lactams and Glycopeptides: These agents inhibit cell wall synthesis. AMA-12 does not directly target the cell wall.
-
Aminoglycosides, Macrolides, and Tetracyclines: These classes inhibit protein synthesis by targeting the ribosome. AMA-12's primary target is not the ribosome.
-
Fluoroquinolones: These drugs inhibit DNA replication. AMA-12 does not interfere with this process.
By targeting a non-essential, yet critical, virulence pathway, AMA-12 is hypothesized to exert less selective pressure for the development of resistance compared to traditional antibiotics.[4]
Mechanism of Action: Inhibition of the agr Quorum Sensing Pathway
The primary mechanism of action of AMA-12 is the disruption of the accessory gene regulator (agr) quorum-sensing system in Staphylococcus aureus and other Gram-positive bacteria. The agr system is a cell-density dependent signaling pathway that controls the expression of virulence factors.
Signaling Pathway Overview:
Quantitative Data Summary
The in vitro efficacy of this compound was evaluated against a panel of clinically relevant Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of AMA-12
| Bacterial Strain | Antibiotic Susceptibility | AMA-12 MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | MSSA | > 64 | 1 |
| Staphylococcus aureus NRS384 | MRSA | > 64 | 1 |
| Enterococcus faecalis ATCC 29212 | VSE | > 64 | 2 |
| Enterococcus faecium ATCC 700221 | VRE | > 64 | > 256 |
Note: As an anti-virulence agent, AMA-12 does not exhibit traditional bactericidal or bacteriostatic activity, hence the high MIC values. Its efficacy is measured by its ability to inhibit virulence factor production.
Table 2: Inhibition of Virulence Factor Production by AMA-12
| Bacterial Strain | Virulence Factor | AMA-12 Concentration (µg/mL) | % Inhibition |
| S. aureus ATCC 29213 | Alpha-hemolysin | 1 | 92 |
| S. aureus NRS384 | Alpha-hemolysin | 1 | 88 |
| S. aureus ATCC 29213 | Protease | 2 | 75 |
| S. aureus NRS384 | Protease | 2 | 71 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
5.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC of AMA-12 was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
5.2. Hemolysin Inhibition Assay
This assay quantifies the inhibition of alpha-hemolysin, a key virulence factor of S. aureus.
-
Bacterial Culture: S. aureus strains were grown in Tryptic Soy Broth (TSB) with and without sub-MIC concentrations of AMA-12 for 18 hours at 37°C.
-
Supernatant Collection: The cultures were centrifuged, and the cell-free supernatant containing secreted proteins was collected.
-
Hemolysis Measurement: The supernatant was incubated with a 2% suspension of rabbit red blood cells for 1 hour at 37°C.
-
Quantification: The degree of hemolysis was determined by measuring the absorbance of the supernatant at 540 nm. Percent inhibition was calculated relative to the untreated control.
5.3. Protease Inhibition Assay
This assay measures the inhibition of secreted proteases.
-
Bacterial Culture: S. aureus was cultured as described in the hemolysin inhibition assay.
-
Substrate Incubation: The cell-free supernatant was incubated with a fluorescently labeled casein substrate.
-
Fluorescence Measurement: Protease activity was quantified by measuring the increase in fluorescence resulting from the cleavage of the substrate. Percent inhibition was calculated relative to the untreated control.
Logical Relationship to Existing Antibiotic Classes
The following diagram illustrates the distinct targeting strategy of this compound in comparison to major antibiotic classes.
Conclusion and Future Directions
This compound represents a significant advancement in the pursuit of novel antimicrobial therapies. Its unique anti-virulence mechanism, focused on the inhibition of the agr quorum-sensing pathway, offers a promising strategy to combat bacterial infections while potentially mitigating the rapid emergence of resistance. Further research is warranted to explore the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the full spectrum of activity of AMA-12. The development of compounds like AMA-12 that target bacterial signaling networks could usher in a new era of antimicrobial drug discovery.[4][7]
References
- 1. With AI, researchers identify a new class of antibiotic candidates | Broad Institute [broadinstitute.org]
- 2. healthsci.mcmaster.ca [healthsci.mcmaster.ca]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Agent-12
Audience: Researchers, scientists, and drug development professionals.
Introduction
The minimum inhibitory concentration (MIC) is a fundamental metric in the fields of microbiology and drug development. It represents the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3] The determination of the MIC is crucial for assessing the efficacy of novel antimicrobial compounds, such as Antimicrobial Agent-12, monitoring the emergence of resistant microbial strains, and guiding the selection of appropriate therapeutic agents.[4][5] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely adopted and standardized technique.[6][7][8][9]
Principle of the Assay
The broth microdilution method involves challenging a standardized suspension of a target microorganism with serial dilutions of this compound in a liquid growth medium.[1][6][7][10] Following a specified incubation period, the presence or absence of visible microbial growth is determined. The MIC is the lowest concentration of this compound at which no growth is observed.[2][3][11]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a standardized procedure for determining the MIC of this compound against a target bacterial strain.
Materials
-
This compound (stock solution of known concentration)
-
Target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile reservoir or multichannel pipette troughs
-
Multichannel pipette (8 or 12 channels)
-
Single-channel pipettes and sterile tips
-
Spectrophotometer or McFarland turbidity standards[10]
-
Incubator (35 ± 2°C)[12]
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Vortex mixer
-
Plate reader (optional, for quantitative growth assessment)
Procedure
Day 1: Preparation of Bacterial Inoculum and Antimicrobial Dilutions
-
Bacterial Culture Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target bacterium.
-
Transfer the colonies to a tube containing 3-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35 ± 2°C until it reaches the log phase of growth, typically indicated by turbidity matching a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]
-
-
Inoculum Standardization:
-
Vortex the bacterial culture to ensure a uniform suspension.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done visually or by measuring the optical density (OD) at 600 nm.
-
Prepare the final inoculum by diluting the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[4][12] A common dilution is 1:150 from the 0.5 McFarland standard, followed by a further 1:2 dilution during inoculation.[14]
-
-
Preparation of this compound Dilutions:
-
Prepare a working stock solution of this compound at twice the highest desired final concentration in CAMHB.[15]
-
In a 96-well microtiter plate, add 100 µL of CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the twice-concentrated this compound working solution to the wells in column 1. Alternatively, add 100 µL to column 1 and 100 µL to column 2, then proceed with serial dilutions.
-
Perform a two-fold serial dilution by transferring 100 µL from the wells in column 1 to the corresponding wells in column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10. Discard 100 µL from the wells in column 10.[15]
-
Column 11 will serve as the growth control (no antimicrobial agent), and column 12 will be the sterility control (no bacteria).[15]
-
Day 2: Inoculation, Incubation, and Result Interpretation
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the standardized bacterial inoculum (prepared in step 2) to each well from column 1 to column 11. Do not add bacteria to the sterility control wells in column 12.[15] This will bring the final volume in each well to 200 µL and dilute the antimicrobial concentration by half to the desired final test concentrations.
-
-
Incubation:
-
Reading the Results:
-
Following incubation, visually inspect the plate for bacterial growth. The sterility control (column 12) should show no growth (clear broth). The growth control (column 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as observed by the absence of turbidity.[11]
-
Data Presentation
The results of the MIC assay should be recorded in a clear and organized manner. Below is a template for presenting the quantitative data.
| Microorganism | This compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |
| [Target Bacterium 1] | 64 | - | 16 |
| 32 | - | ||
| 16 | - | ||
| 8 | + | ||
| 4 | + | ||
| 2 | + | ||
| 1 | + | ||
| 0.5 | + | ||
| Growth Control | + | ||
| Sterility Control | - | ||
| [Target Bacterium 2] | 64 | - | 32 |
| 32 | - | ||
| 16 | + | ||
| 8 | + | ||
| 4 | + | ||
| 2 | + | ||
| 1 | + | ||
| 0.5 | + | ||
| Growth Control | + | ||
| Sterility Control | - |
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the broth microdilution MIC assay.
Logical Relationship of MIC Determination
Caption: Determining MIC from bacterial growth inhibition.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. pdb.apec.org [pdb.apec.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. goldbio.com [goldbio.com]
- 13. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols: Antimicrobial Agent-12
For Research Use Only. Not for use in diagnostic procedures.
Abstract: This document provides detailed application notes and protocols for the use of Antimicrobial Agent-12 in in vitro research settings. It includes essential information on the solubility and preparation of stock solutions, as well as comprehensive, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxicity of the agent. All quantitative data is presented in clear, tabular formats for ease of reference. Additionally, diagrams illustrating key experimental workflows and a hypothetical mechanism of action are included to support researchers in their experimental design and execution.
Disclaimer: "this compound" is a fictional compound presented for illustrative purposes. The data and protocols are representative of typical antimicrobial testing procedures.
Solubility of this compound
Proper dissolution of this compound is critical for accurate and reproducible in vitro assays. The solubility of the compound has been determined in several common laboratory solvents. It is recommended to first prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) and then dilute it further in the desired aqueous medium.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature | Maximum Solubility (mg/mL) | Molar Concentration (mM)* | Notes |
| DMSO | 25°C | 100 | 250 | Clear solution. Recommended for primary stock. |
| Ethanol (95%) | 25°C | 20 | 50 | Clear solution. |
| Methanol | 25°C | 15 | 37.5 | Clear solution. |
| Water | 25°C | < 0.1 | < 0.25 | Insoluble. |
| PBS (pH 7.4) | 25°C | < 0.1 | < 0.25 | Insoluble. |
| Culture Media | 37°C | 0.2 | 0.5 | Slight precipitation observed above this concentration. |
*Calculations are based on a hypothetical molecular weight of 400 g/mol .
Preparation of Stock Solutions
For consistency across experiments, it is crucial to follow a standardized procedure for preparing stock solutions.
Protocol 2.1: Preparation of a 100 mM Master Stock Solution in DMSO
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh out 4 mg of the compound using a calibrated analytical balance.
-
Add 100 µL of 100% sterile-filtered DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved, resulting in a clear solution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The solution is stable for at least 6 months under these conditions.[2]
In Vitro Antimicrobial Susceptibility Testing
The following protocols describe standard methods for evaluating the efficacy of this compound against bacterial strains. The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[3][4]
Diagram 1: General Workflow for In Vitro Antimicrobial Assays
Caption: Workflow for determining MIC and MBC of this compound.
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][5] This protocol is based on the broth microdilution method.[6][7]
Materials:
-
Sterile 96-well, flat-bottom microtiter plates.
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.[8]
-
Bacterial strain of interest.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Positive control antibiotic (e.g., Vancomycin).
-
Sterile PBS.
-
Spectrophotometer and 0.5 McFarland standard.
Procedure:
-
Prepare Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), pick 3-4 colonies of the test bacterium.[5] b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] d. Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Prepare Serial Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate.[1] b. Prepare a working solution of this compound at twice the highest desired concentration (e.g., for a final top concentration of 128 µg/mL, prepare a 256 µg/mL solution in MHB). c. Add 100 µL of the 2x working solution to the first column of wells. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[1]
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL. b. Include a positive control (bacteria in MHB, no agent) and a negative control (MHB only, no bacteria). c. Seal the plate and incubate at 37°C for 16-20 hours.[4]
-
Interpretation: a. The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).
Protocol 3.2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium, typically defined as a ≥99.9% reduction in the initial inoculum.[10][11]
Procedure:
-
Following the MIC determination, select the wells that show no visible growth (the MIC well and wells with higher concentrations).
-
Mix the contents of each well thoroughly.
-
Spot 10-20 µL from each of these wells onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the agent that results in no colony growth on the agar plate, corresponding to a ≥99.9% kill rate.[11][12]
Table 2: Representative MIC and MBC Data for this compound
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus (MRSA) | Gram-positive | 4 | 8 | 2 |
| Enterococcus faecalis (VRE) | Gram-positive | 8 | 16 | 2 |
| Escherichia coli | Gram-negative | 16 | 64 | 4 |
| Pseudomonas aeruginosa | Gram-negative | 32 | >128 | >4 |
An agent is typically considered bactericidal if the MBC/MIC ratio is ≤ 4.[11]
Hypothetical Mechanism of Action
Based on preliminary structural analysis, it is hypothesized that this compound may interfere with bacterial cell wall synthesis by inhibiting one of the Mur ligase enzymes, which are crucial for peptidoglycan formation.[13]
Diagram 2: Hypothetical Inhibition of Peptidoglycan Synthesis
Caption: Hypothetical target of this compound in the bacterial cell wall synthesis pathway.
Mammalian Cell Cytotoxicity Assay
It is essential to assess the potential toxicity of any new antimicrobial agent against mammalian cells. The MTT assay is a colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Protocol 5.1: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293 or HepG2).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well, flat-bottom tissue culture plates.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[15]
-
Microplate reader.
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. b. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. c. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (background control). d. Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[14] b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[2][14]
-
Solubilization and Measurement: a. Add 100 µL of solubilization solution to each well.[14] b. Mix thoroughly by pipetting or shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[2] c. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[14]
-
Data Analysis: a. Calculate cell viability as a percentage relative to the untreated control cells. b. Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Table 3: Representative Cytotoxicity Data for this compound
| Cell Line | Incubation Time | IC₅₀ (µg/mL) | Therapeutic Index (IC₅₀ / MIC)* |
| HEK293 | 24 hours | 150 | 37.5 |
| HepG2 | 24 hours | 125 | 31.3 |
*Therapeutic Index calculated using the MIC for S. aureus (4 µg/mL). A higher therapeutic index is generally desirable.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. protocols.io [protocols.io]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes & Protocols: Stability of Antimicrobial Agent-12
Introduction
Antimicrobial Agent-12 (AMA-12) is a novel, synthetic cationic antimicrobial peptide (SCAP) with potent, broad-spectrum activity against a range of bacterial pathogens. As with all peptide-based therapeutics, understanding its stability profile in various media is critical for defining storage conditions, formulation development, and predicting in vivo efficacy. These application notes provide a comprehensive summary of the stability of AMA-12 under various conditions and detailed protocols for reproducing these stability studies.
Fictional Compound Details:
-
Name: this compound (AMA-12)
-
Sequence: KKL-FKL-KKL-FKL-KKF-NH2 (Amidated C-terminus)
-
Molecular Weight: 1892.4 g/mol
-
Mechanism of Action: AMA-12 acts primarily by disrupting the integrity of bacterial cell membranes. Its cationic nature facilitates binding to negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) and phospholipids.[1][2] This interaction leads to membrane permeabilization and the formation of pores, ultimately causing cell lysis and death.[1][2][3]
Stability Data Summary
The stability of AMA-12 was assessed by measuring the percentage of the intact peptide remaining over time using High-Performance Liquid Chromatography (HPLC). The primary degradation pathways observed include hydrolysis of peptide bonds and enzymatic degradation in biological media.[4][5]
Stability in Aqueous Buffers (pH)
This study evaluates the hydrolytic stability of AMA-12 in buffers of varying pH at 25°C.
Table 1: Stability of AMA-12 (1 mg/mL) in Aqueous Buffers at 25°C
| Time (Days) | % Remaining (pH 4.0 Acetate Buffer) | % Remaining (pH 7.4 PBS) | % Remaining (pH 9.0 Carbonate Buffer) |
| 0 | 100% | 100% | 100% |
| 1 | 99.5% | 98.2% | 95.1% |
| 7 | 98.1% | 92.5% | 85.3% |
| 14 | 96.3% | 85.1% | 72.4% |
| 30 | 92.8% | 70.4% | 55.9% |
Thermal Stability
This study assesses the impact of temperature on AMA-12 stability in Phosphate-Buffered Saline (PBS) at pH 7.4.
Table 2: Thermal Stability of AMA-12 (1 mg/mL) in PBS (pH 7.4)
| Time (Days) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (37°C) |
| 0 | 100% | 100% | 100% |
| 1 | 99.9% | 98.2% | 96.5% |
| 7 | 99.2% | 92.5% | 88.1% |
| 14 | 98.5% | 85.1% | 75.8% |
| 30 | 97.1% | 70.4% | 58.2% |
Stability in Biological Media
This study evaluates the enzymatic stability of AMA-12 in the presence of human serum and plasma, which contain proteases that can degrade peptides.[4][8]
Table 3: Stability of AMA-12 (1 mg/mL) in Biological Media at 37°C
| Time (Hours) | % Remaining (Human Serum) | % Remaining (Human Plasma) |
| 0 | 100% | 100% |
| 1 | 85.2% | 88.4% |
| 4 | 55.9% | 60.1% |
| 8 | 30.1% | 35.7% |
| 24 | <5% | <8% |
Key Experimental Protocols
Protocol: General Stability Assessment of AMA-12
This protocol outlines the methodology for quantifying the stability of AMA-12 in a selected medium over time.
Materials:
-
Lyophilized AMA-12 peptide (≥95% purity)
-
Selected stability medium (e.g., 0.1M Acetate Buffer pH 4.0, PBS pH 7.4, Human Serum)
-
HPLC-grade water and acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
0.2 µm syringe filters
-
HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of AMA-12 in the chosen stability medium. Filter the solution through a 0.2 µm filter to ensure sterility and remove particulates.[9]
-
Incubation: Aliquot the stock solution into sterile, sealed vials. Place the vials in a calibrated incubator set to the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time Point Sampling: At each designated time point (e.g., 0, 24, 48 hours), remove one vial from the incubator.
-
Sample Quenching (for biological media): If using serum or plasma, immediately quench enzymatic activity by adding an equal volume of 10% TFA in ACN. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Collect the supernatant for analysis. For aqueous buffers, this step is not required.
-
HPLC Analysis: Analyze the sample using the HPLC method detailed below (Protocol 3.2).
-
Quantification: Determine the peak area of the intact AMA-12 from the chromatogram. The percentage of remaining AMA-12 is calculated relative to the peak area at Time 0.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Protocol: HPLC Quantification of AMA-12
This protocol provides a standard reversed-phase HPLC method for the separation and quantification of intact AMA-12.[10][11][12][13][14]
HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B (linear gradient)
-
25-27 min: 60% to 90% B
-
27-30 min: 90% B
-
30-32 min: 90% to 20% B
-
32-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
Visualizations: Mechanism and Workflow
Proposed Mechanism of Action of AMA-12
The diagram below illustrates the "Carpet Model" mechanism, a widely accepted model for many cationic antimicrobial peptides.[15][16] AMA-12 monomers first bind electrostatically to the negatively charged bacterial membrane, covering it in a carpet-like manner. Once a critical concentration is reached, the peptides disrupt the membrane integrity, leading to lysis.
Caption: Proposed "Carpet Model" mechanism of action for this compound.
Experimental Workflow for Stability Assessment
This diagram outlines the logical flow of the stability testing protocol, from sample preparation to final data analysis.
References
- 1. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. Stability and Activity of the Antimicrobial Peptide Leg1 in Solution and on Meat and Its Optimized Generation from Chickpea Storage Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Antimicrobial Peptides are Degraded by the Cytosolic Proteases of Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Systematic Study of the Stability, Safety, and Efficacy of the de novo Designed Antimicrobial Peptide PepD2 and Its Modified Derivatives Against Acinetobacter baumannii [frontiersin.org]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. phmethods.net [phmethods.net]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
"Antimicrobial Agent-12" for treating multidrug-resistant bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial Agent-12 is a novel cationic peptide with demonstrated broad-spectrum efficacy against a variety of multidrug-resistant (MDR) bacteria. These application notes provide an overview of its mechanism of action, efficacy data, and detailed protocols for in vitro and in vivo evaluation. The agent represents a promising alternative to traditional antibiotics in combating infections caused by resilient pathogens.[1][2]
The primary mechanism of action for this compound involves electrostatic interaction with the negatively charged bacterial cell membrane. Its amphipathic alpha-helical structure allows it to disrupt the membrane, leading to cell lysis and death.[1] This mode of action is effective against a range of Gram-positive and Gram-negative bacteria.
Data Presentation
Table 1: In Vitro Efficacy of this compound (GH12) against Multispecies Endodontic Biofilm
| Treatment Group | Concentration (mg/mL) | Mean CFU Reduction | Statistical Significance (vs. NaOCl) | Dentine Erosion |
| Sodium Hypochlorite (NaOCl) | 2.5% | Maximum Reduction | - | Marked Erosion |
| This compound (GH12) | 16 | Comparable to NaOCl | No significant difference (p=1.000) | No erosive changes |
| This compound (GH12) | 8 | Moderate Reduction | Significant difference | No erosive changes |
| This compound (GH12) | 4 | Least Reduction | Significant difference | No erosive changes |
Data synthesized from an in-vitro study on a multispecies endodontic biofilm model.[1]
Table 2: In Vitro and In Vivo Efficacy of this compound (M-PEX12) against Acinetobacter baumannii
| Assay | Concentration | Results |
| Minimum Inhibitory Concentration (MIC) | 33.154 µM | - |
| Biofilm Formation Inhibition (24 hours) | 1/2x MIC (16.577 µM) | 26.5% biofilm production |
| 1x MIC (33.154 µM) | 16.2% biofilm production | |
| 2x MIC (66.308 µM) | 14.8% biofilm production | |
| 4x MIC (132.616 µM) | 8.3% biofilm production | |
| Time-Kill Kinetics | 1/2x MIC | >90% reduction in 1 hour |
| 1x MIC | >95% reduction in 30 minutes | |
| 2x MIC | >95% reduction in 30 minutes | |
| In Vivo (Mouse Peritonitis Model) | 1x MIC and 2x MIC | Significant reduction in CFU within 48 hours |
| No bacterial load detected after 72 hours |
Data from a study evaluating the efficacy of M-PEX12 against Acinetobacter baumannii.[2]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
This compound stock solution
-
Target multidrug-resistant bacterial strain
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serially dilute the this compound stock solution in MHB across the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration with no visible turbidity or by measuring absorbance at 600 nm.
Protocol 2: Biofilm Inhibition Assay
Objective: To assess the ability of this compound to prevent biofilm formation.
Materials:
-
This compound
-
Bacterial strain capable of biofilm formation
-
Tryptic Soy Broth (TSB) with 1% glucose
-
Sterile 96-well flat-bottom plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Grow the bacterial strain overnight in TSB.
-
Dilute the overnight culture in fresh TSB with 1% glucose.
-
Add different concentrations of this compound to the wells of a 96-well plate.
-
Add the diluted bacterial culture to the wells.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS and allow them to air dry.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Measure the absorbance at 570 nm to quantify biofilm formation.
Protocol 3: In Vivo Efficacy - Mouse Peritonitis Model
Objective: To evaluate the in vivo efficacy of this compound in a murine infection model.
Materials:
-
This compound
-
Pathogenic bacterial strain (e.g., A. baumannii)
-
6-8 week old female BALB/c mice
-
Saline solution
-
Sterile syringes and needles
Procedure:
-
Induce peritonitis in mice by intraperitoneal (IP) injection of a lethal dose of the bacterial strain.
-
After a set time (e.g., 1 hour), administer this compound at different dosages via IP injection.
-
Include a control group receiving only saline.
-
Monitor the mice for survival over a period of 7 days.
-
For bacterial load determination, euthanize a subset of mice at different time points (e.g., 24, 48, 72 hours) post-treatment.
-
Collect peritoneal lavage fluid and perform serial dilutions.
-
Plate the dilutions on appropriate agar plates to determine the colony-forming units (CFU).
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for the biofilm inhibition assay.
Caption: Workflow for in vivo efficacy testing in a mouse model.
References
Application Notes and Protocols for Antimicrobial Agent-12 in Biofilm Disruption Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial treatments.[1][2][3] These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a protective barrier.[2][4] The development of novel anti-biofilm agents is crucial for overcoming the challenges posed by biofilm-associated infections and contamination. "Antimicrobial Agent-12" is a novel, synthetically engineered cationic peptide designed to effectively disrupt pre-formed biofilms and inhibit their formation. These application notes provide detailed protocols for evaluating the efficacy of this compound in a laboratory setting.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action against bacterial biofilms. Its primary modes of action include:
-
EPS Matrix Degradation: The cationic nature of this compound allows it to bind to and disrupt the negatively charged components of the EPS matrix, such as extracellular DNA (eDNA) and polysaccharides. This enzymatic degradation weakens the biofilm structure, exposing individual bacterial cells.[1]
-
Quorum Sensing Interference: this compound has been shown to interfere with bacterial cell-to-cell communication (quorum sensing), which is essential for biofilm formation and maturation.[2][5] By disrupting these signaling pathways, it prevents the coordinated gene expression required for biofilm development.
-
Bactericidal Activity: Upon penetrating the biofilm, this compound directly targets the bacterial cell membrane, leading to membrane depolarization, pore formation, and subsequent cell lysis.[6]
Data Presentation
The efficacy of this compound has been quantified in various in vitro biofilm models. The following tables summarize the key findings.
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against various pathogens. The MBIC is the lowest concentration of an agent required to inhibit the formation of a biofilm.[6]
| Bacterial Strain | This compound MBIC (µg/mL) |
| Pseudomonas aeruginosa PAO1 | 16 |
| Staphylococcus aureus MRSA USA300 | 32 |
| Escherichia coli K-12 | 16 |
| Klebsiella pneumoniae ATCC 13883 | 64 |
Table 2: Biofilm Disruption Efficacy of this compound on Pre-formed Biofilms (24-hour old).
| Bacterial Strain | Treatment Concentration (µg/mL) | Biofilm Reduction (%) |
| Pseudomonas aeruginosa PAO1 | 32 | 75 |
| Staphylococcus aureus MRSA USA300 | 64 | 68 |
| Escherichia coli K-12 | 32 | 82 |
| Klebsiella pneumoniae ATCC 13883 | 128 | 61 |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-biofilm properties of this compound are provided below.
Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This protocol determines the minimum concentration of this compound required to inhibit biofilm formation.[6][7]
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial cultures (e.g., P. aeruginosa, S. aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL). Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, gently aspirate the planktonic cells and wash the wells twice with PBS to remove non-adherent cells.[8]
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[9]
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.[9]
-
Measure the absorbance at 595 nm using a microplate reader.
-
The MBIC is defined as the lowest concentration of this compound that results in a significant reduction in absorbance compared to the positive control.
Protocol 2: Biofilm Disruption Assay
This protocol assesses the ability of this compound to disrupt pre-formed biofilms.[8][10]
Materials:
-
Same as Protocol 1
Procedure:
-
Inoculate the wells of a 96-well plate with a standardized bacterial suspension and incubate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, remove the planktonic cells and wash the wells twice with PBS.
-
Add fresh growth medium containing serial dilutions of this compound to the wells. Include a no-treatment control.
-
Incubate the plate for a further 24 hours at 37°C.
-
Quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 1 (steps 4-8).
-
Calculate the percentage of biofilm reduction relative to the no-treatment control.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway targeted by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.3. Biofilm Disruption Assay [bio-protocol.org]
- 9. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Delivery Systems for In Vivo Studies of Antimicrobial Agent-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective in vivo delivery of novel antimicrobial agents is a significant challenge in the fight against infectious diseases. Many potent antimicrobial compounds exhibit suboptimal pharmacokinetic profiles, characterized by poor solubility, rapid clearance from the body, and potential for off-target toxicity. These limitations can hinder their therapeutic efficacy and clinical translation.[1][2] Advanced drug delivery systems offer a promising strategy to overcome these hurdles.[1][2][3] By encapsulating the antimicrobial agent, these systems can improve its solubility, prolong its circulation time, enable controlled release, and potentially target the site of infection.[3] This document provides a comprehensive overview and detailed protocols for the formulation and in vivo evaluation of three common delivery systems for a novel hypothetical agent, designated "Antimicrobial Agent-12."
Overview of Selected Delivery Systems
A variety of nanocarriers can be employed for the delivery of antimicrobial agents.[2][4] Based on their versatility, biocompatibility, and established use in drug delivery, this guide will focus on liposomes, polymeric nanoparticles, and hydrogels.
-
Liposomes: These are self-assembled vesicles composed of one or more lipid bilayers surrounding an aqueous core.[5] Their structure allows for the encapsulation of both hydrophilic (in the aqueous core) and hydrophobic (within the lipid bilayer) drugs.[5][6] Liposomes are highly biocompatible and can be modified with surface ligands for targeted delivery.[7][8]
-
Polymeric Nanoparticles: Typically formulated from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), these nanoparticles offer high structural integrity and stability.[9] They are particularly well-suited for achieving sustained and controlled release of the encapsulated drug over an extended period.[9][10]
-
Hydrogels: These are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water.[11][12][13] Their high water content and soft, tissue-like consistency make them highly biocompatible.[14] Hydrogels are excellent candidates for the localized delivery of antimicrobial agents to specific sites, such as in the treatment of wound infections.[12][15]
Comparative Summary of Delivery Systems
The selection of an appropriate delivery system depends on the physicochemical properties of this compound and the intended therapeutic application.
| Feature | Liposomes | Polymeric Nanoparticles (PLGA) | Hydrogels |
| Composition | Phospholipids, Cholesterol | Biodegradable Polymers (e.g., PLGA) | Natural or Synthetic Hydrophilic Polymers |
| Drug Loading | Hydrophilic & Hydrophobic Drugs | Primarily Hydrophobic Drugs | Primarily Hydrophilic Drugs |
| Release Mechanism | Diffusion, Membrane Fusion, Erosion | Bulk Erosion, Diffusion | Swelling, Diffusion, Degradation |
| Common Routes | Intravenous, Inhalation | Intravenous, Oral | Topical, Injectable (local) |
| Key Advantages | High biocompatibility, versatile loading | Controlled and sustained release, stability | Localized delivery, high water content |
| Key Limitations | Potential for instability, rapid clearance | Potential for initial burst release | Limited to local applications |
Diagrams and Workflows
Hypothetical Signaling Pathway
The following diagram illustrates a common mechanism of action for antibacterial agents: the inhibition of peptidoglycan synthesis, which is crucial for the integrity of the bacterial cell wall.[16][17][18]
Caption: Hypothetical mechanism of action for this compound.
Experimental Workflow
This workflow outlines the key stages for the in vivo evaluation of this compound delivery systems.
Caption: General experimental workflow for in vivo studies.
Logical Relationships of Delivery Systems
This diagram compares the primary applications and characteristics of the discussed delivery systems.
Caption: Comparison of delivery system applications.
Experimental Protocols
Protocol 1: Preparation and Characterization of Formulations
A. Liposome Preparation (Thin-Film Hydration Method) [5]
-
Dissolve lipids (e.g., DSPC:Cholesterol in a 2:1 molar ratio) and a specified amount of this compound (if hydrophobic) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the lipid transition temperature. If the agent is hydrophilic, it should be dissolved in this buffer.
-
To produce unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
B. Polymeric Nanoparticle Preparation (Nanoprecipitation) [9]
-
Dissolve PLGA and this compound in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Under moderate stirring, inject the organic phase into an aqueous phase containing a stabilizer (e.g., 1% w/v Poloxamer 188).
-
The nanoparticles will form instantly as the solvent diffuses into the aqueous phase.
-
Stir the suspension at room temperature for 3-4 hours to allow for complete evaporation of the organic solvent.
-
Collect the nanoparticles by ultracentrifugation, wash with deionized water to remove excess stabilizer and unencapsulated drug, and then lyophilize for storage.
C. Characterization
-
Size, Polydispersity Index (PDI), and Zeta Potential: Analyze the formulations using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) after negative staining.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Separate the unencapsulated "free" drug from the formulation by ultracentrifugation or size exclusion chromatography.
-
Quantify the amount of drug in the supernatant (free drug) and the amount in the nanoparticles (after lysing them with a suitable solvent).
-
Use a validated analytical method like HPLC or UV-Vis spectroscopy.
-
Calculate using the formulas:
-
EE% = (Total Drug - Free Drug) / Total Drug * 100
-
DL% = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
-
-
| Parameter | Target Value | Method |
| Particle Size (Z-average) | 100 - 200 nm | DLS |
| Polydispersity Index (PDI) | < 0.3 | DLS |
| Zeta Potential | -30 to +30 mV | DLS |
| Encapsulation Efficiency | > 70% | HPLC / UV-Vis |
Protocol 2: In Vivo Efficacy in a Murine Infection Model
This protocol describes a murine cutaneous abscess model, which is useful for evaluating treatments for localized infections.[19][20]
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Bacterial Strain: Use a clinically relevant strain, such as Methicillin-resistant Staphylococcus aureus (MRSA) or Pseudomonas aeruginosa.
-
Induction of Infection:
-
Anesthetize the mice. Shave a small area on the dorsal side.
-
Inject a sub-lethal dose of the bacterial suspension (e.g., 1x10⁷ CFU in 50 µL of PBS) subcutaneously.
-
-
Treatment Groups (n=8-10 per group):
-
Group 1: Saline (Negative Control)
-
Group 2: Empty Nanocarriers (Vehicle Control)
-
Group 3: Free this compound (at dose X mg/kg)
-
Group 4: Encapsulated this compound (at dose X mg/kg)
-
-
Administration: Administer treatments 2 hours post-infection via a relevant route (e.g., intravenous for systemic delivery or direct injection for local delivery). Repeat dosing as necessary based on preliminary PK data.
-
Monitoring and Endpoint:
-
Monitor mice daily for clinical signs of infection and measure the abscess/lesion size.
-
At a predetermined endpoint (e.g., 48 or 72 hours post-infection), euthanize the mice.
-
Aseptically excise the abscess and surrounding tissue.
-
Homogenize the tissue, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).[21]
-
| Treatment Group | Mean Bacterial Load (log10 CFU/g tissue) ± SD | % Reduction vs. Saline |
| Saline Control | 7.8 ± 0.5 | - |
| Empty Nanocarriers | 7.7 ± 0.6 | 1.3% |
| Free Agent-12 | 5.2 ± 0.7 | 33.3% |
| Encapsulated Agent-12 | 3.5 ± 0.8 | 55.1% |
Protocol 3: Pharmacokinetic (PK) and Biodistribution Study
This protocol outlines how to determine the in vivo fate of the formulations.[22][23][24][25]
-
Animal Model: Use healthy 6-8 week old female BALB/c mice (n=3-4 per time point).
-
Administration: Administer a single dose of the free or encapsulated this compound via the intended clinical route (e.g., intravenous injection).
-
Sample Collection:
-
PK Study: Collect blood samples (e.g., via retro-orbital sinus) at predefined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h). Process the blood to obtain plasma.
-
Biodistribution Study: At the final time point (e.g., 24h), euthanize the mice and collect major organs (liver, spleen, kidneys, lungs, heart, and brain).[26]
-
-
Sample Analysis:
-
Extract this compound from plasma and homogenized organ samples.
-
Quantify the concentration of the agent using a validated LC-MS/MS method.
-
-
Data Analysis:
-
PK Parameters: Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), area under the curve (AUC), and clearance.
-
Biodistribution: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
-
| Parameter | Free Agent-12 | Encapsulated Agent-12 |
| t½ (hours) | 0.8 | 9.5 |
| Cmax (µg/mL) | 25.4 | 15.2 |
| AUC (µg·h/mL) | 30.1 | 185.6 |
| Clearance (mL/h) | 33.2 | 5.4 |
| Organ | Biodistribution (%ID/g) - Free Agent-12 | Biodistribution (%ID/g) - Encapsulated Agent-12 |
| Liver | 10.5 | 35.8 |
| Spleen | 2.1 | 18.2 |
| Kidneys | 22.8 | 5.6 |
| Lungs | 4.5 | 8.9 |
Protocol 4: Biocompatibility and Toxicology Assessment
Safety evaluation is critical before clinical application.[27][28][29][30]
-
In Vitro Cytotoxicity (MTT Assay):
-
Seed a relevant cell line (e.g., HEK293 human embryonic kidney cells or HepG2 human liver cells) in a 96-well plate.
-
Incubate the cells with various concentrations of the empty nanocarriers and the encapsulated agent for 24-48 hours.
-
Add MTT reagent and incubate for 4 hours. The viable cells will convert MTT to formazan crystals.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
-
In Vivo Acute Toxicity Study:
-
Administer single, escalating doses (including a high dose, e.g., 10x the therapeutic dose) of the formulation to healthy mice (n=5 per group).[10]
-
Monitor the mice for 14 days for signs of toxicity (e.g., weight loss, behavioral changes, mortality).
-
At the end of the study, collect blood for hematology and serum biochemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Hemocompatibility (for IV formulations):
-
Incubate the formulation with a suspension of fresh red blood cells.
-
Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Use a positive control (Triton X-100 for 100% hemolysis) and a negative control (saline for 0% hemolysis) to calculate the percentage of hemolysis. A value below 5% is generally considered safe.
-
References
- 1. Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Polymeric Nanomaterials for Efficient Delivery of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanotechnology-Based Delivery Systems for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 6. researchgate.net [researchgate.net]
- 7. Liposomes as Antibiotic Delivery Systems: A Promising Nanotechnological Strategy against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of Liposomal colistin against resistant E. coli in vitro and in vivo [ejah.journals.ekb.eg]
- 9. Antibiotic Polymeric Nanoparticles for Biofilm-Associated Infection Therapy | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial hydrogels for the treatment of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the New Perspectives on Antimicrobial Hydrogels: State-of-the-Art and Translational Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Nanoparticles incorporated hydrogels for delivery of antimicrobial agents: developments and trends - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 17. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 18. Targeted Drug Delivery Strategies in Overcoming Antimicrobial Resistance: Advances and Future Directions [mdpi.com]
- 19. research.sahmri.org.au [research.sahmri.org.au]
- 20. journals.asm.org [journals.asm.org]
- 21. Bioluminescent murine models of bacterial sepsis and scald wound infections for antimicrobial efficacy testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Factors Controlling the Pharmacokinetics, Biodistribution and Intratumoral Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics and biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Tuning Pharmacokinetics and Biodistribution of a Targeted Drug Delivery System Through Incorporation of a Passive Targeting Component - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Biocompatibility and drug delivery systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 28. pacificbiolabs.com [pacificbiolabs.com]
- 29. researchgate.net [researchgate.net]
- 30. jordilabs.com [jordilabs.com]
Application Notes & Protocols: In Vivo Efficacy Testing of Antimicrobial Agent-12 in Murine Infection Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. "Antimicrobial Agent-12" is a novel investigational compound with promising in vitro activity against a broad spectrum of bacterial pathogens. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound using established murine models of infection. The protocols described herein are designed to assess the compound's pharmacokinetic/pharmacodynamic (PK/PD) profile and its therapeutic efficacy in systemic and localized bacterial infections. Adherence to these standardized models will ensure reproducibility and facilitate the comparison of results across different studies.[1][2][3]
Section 1: In Vitro Characterization of this compound
Prior to in vivo testing, a thorough in vitro characterization of this compound is essential to inform dose selection and study design.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5] This is a critical parameter for assessing the potency of this compound.
Protocol:
The MIC of this compound should be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be selected to encompass the expected MIC values.[8][9]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[4]
Data Presentation:
Summarize the MIC values for this compound against a panel of relevant bacterial strains in a clear and structured table.
Table 1: In Vitro Activity of this compound against Key Bacterial Pathogens
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Comparator Agent 1 MIC (µg/mL) | Comparator Agent 2 MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 | 1 | 0.25 |
| Staphylococcus aureus (MRSA) | BAA-1717 | 1 | 32 | 0.5 |
| Streptococcus pneumoniae | 49619 | 0.125 | 0.5 | 0.06 |
| Escherichia coli | 25922 | 2 | 4 | 8 |
| Klebsiella pneumoniae | 700603 | 4 | 16 | >64 |
| Pseudomonas aeruginosa | 27853 | 8 | 16 | 32 |
Section 2: Murine Systemic Infection (Sepsis) Model
This model is used to evaluate the efficacy of this compound in treating a disseminated, life-threatening infection.
Experimental Protocol
-
Animal Model: Use female CD-1 or BALB/c mice (6-8 weeks old, weighing 20-25g).[1]
-
Immunosuppression (Optional): For certain pathogens, inducing neutropenia may be necessary to establish a robust infection. This can be achieved by intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).[1][2]
-
Infection: Infect mice via i.p. injection with a lethal dose (predetermined LD50) of the bacterial pathogen suspended in saline or 5% mucin.[10]
-
Treatment: Administer this compound at various doses (e.g., 1, 5, 10, 20 mg/kg) via a clinically relevant route (e.g., intravenous (i.v.), subcutaneous (s.c.), or oral (p.o.)) at specified time points post-infection (e.g., 1 and 12 hours). Include a vehicle control group and a comparator antibiotic group.
-
Monitoring: Monitor the survival of the animals for 7 days post-infection.[11] Record clinical signs of illness.
-
Endpoint: The primary endpoint is the survival rate. The 50% effective dose (ED50) can be calculated using probit analysis.
Data Presentation:
Present the survival data in a Kaplan-Meier survival curve and summarize the ED50 values in a table.
Table 2: Efficacy of this compound in the Murine Sepsis Model
| Pathogen | Route of Administration | ED50 (mg/kg) of this compound | ED50 (mg/kg) of Comparator Agent |
| S. aureus (MRSA) | Intravenous | 2.5 | 5.0 |
| E. coli | Subcutaneous | 7.8 | 15.2 |
Workflow Diagram
Caption: Workflow for the murine sepsis model.
Section 3: Murine Neutropenic Thigh Infection Model
This localized infection model is a standard for characterizing the PK/PD relationships of novel antimicrobial agents.[12] It allows for the determination of the PK/PD index (e.g., fT>MIC, fAUC/MIC, or fCmax/MIC) that best correlates with efficacy.
Experimental Protocol
-
Animal Model and Immunosuppression: Use neutropenic female ICR or CD-1 mice as described in the sepsis model.
-
Infection: Anesthetize the mice and inject 0.1 mL of a bacterial suspension (e.g., 10^6 CFU/mL) into the posterior thigh muscle.
-
Treatment: Initiate treatment 2 hours post-infection. Administer this compound using various dosing regimens (e.g., dose fractionation studies) over a 24-hour period.
-
Endpoint: At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the thigh, homogenize the tissue, and determine the bacterial load (CFU/g of tissue) by plating serial dilutions.
-
PK/PD Analysis: Correlate the bacterial reduction with the corresponding PK/PD indices to determine the driver of efficacy.
Data Presentation:
Present the dose-response data and the correlation of bacterial reduction with each PK/PD index in graphical form. Summarize the key PK/PD parameters in a table.
Table 3: Pharmacodynamic Profile of this compound in the Murine Thigh Infection Model
| Pathogen | PK/PD Index Correlating with Efficacy | Magnitude for Stasis | Magnitude for 1-log10 Kill |
| S. aureus (MRSA) | fAUC/MIC | 30 | 50 |
| K. pneumoniae | fT>MIC | 40% | 60% |
Logical Relationship Diagram
Caption: Relationship between PK, PD, and PK/PD indices.
Section 4: Murine Pneumonia Model
This model is crucial for evaluating the efficacy of this compound in treating respiratory tract infections.
Experimental Protocol
-
Animal Model: Use immunocompetent or neutropenic mice as required for the specific pathogen.
-
Infection: Anesthetize the mice and infect them via intranasal or intratracheal instillation of a bacterial suspension.[2]
-
Treatment: Begin treatment at a specified time post-infection (e.g., 4 hours). Administer this compound via a relevant route for respiratory infections (e.g., i.v., s.c., or aerosol).
-
Endpoints:
-
Bacterial Load: At 24 or 48 hours post-treatment, euthanize the mice and determine the bacterial load (CFU) in the lungs and potentially in the blood (to assess dissemination).
-
Survival: In a separate cohort, monitor survival for up to 14 days.
-
Histopathology: Collect lung tissue for histopathological analysis to assess inflammation and tissue damage.[11]
-
Data Presentation:
Present the lung CFU data as bar graphs and survival data as Kaplan-Meier curves. Summarize the key findings in a table.
Table 4: Efficacy of this compound in the Murine Pneumonia Model
| Pathogen | Treatment Regimen | Mean Log10 CFU/Lung Reduction vs. Control | % Survival at Day 7 |
| S. pneumoniae | 10 mg/kg, s.c., BID | 2.5 | 80% |
| K. pneumoniae | 20 mg/kg, i.v., BID | 1.8 | 60% |
Signaling Pathway (Hypothetical Inflammatory Response)
Caption: Simplified inflammatory pathway in bacterial pneumonia.
Disclaimer: These protocols are intended as a general guide. Specific parameters such as animal strain, pathogen inoculum size, treatment dosage, and timing should be optimized for each specific study. All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
References
- 1. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. apec.org [apec.org]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Susceptibility Testing | Washington Animal Disease Diagnostic Laboratory | Washington State University [waddl.vetmed.wsu.edu]
- 10. journals.asm.org [journals.asm.org]
- 11. vibiosphen.com [vibiosphen.com]
- 12. researchgate.net [researchgate.net]
Application Note: Quantifying "Antimicrobial Agent-12" in Complex Biological Samples
Introduction
"Antimicrobial Agent-12" is a novel synthetic antimicrobial compound demonstrating potent activity against a broad spectrum of multidrug-resistant Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes responsible for DNA replication, repair, and recombination. This targeted action leads to rapid bactericidal effects with minimal host cytotoxicity. Accurate quantification of "this compound" in complex biological matrices such as blood, plasma, and tissue homogenates is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and overall drug development. This application note provides detailed protocols for three robust methods for quantifying "this compound": High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and a Microbiological Assay.
Principle of Quantification
The quantification of "this compound" can be achieved through various analytical techniques, each with its own advantages. HPLC-MS offers high sensitivity and specificity, allowing for the precise measurement of the parent drug and its metabolites.[1][2] ELISA provides a high-throughput method for detecting the agent through specific antigen-antibody interactions.[3][4][5] Microbiological assays provide a functional measure of the antimicrobial activity of the agent in a biological sample.[6][7] The choice of method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and the need to assess biological activity.
Applications
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of "this compound".
-
Therapeutic Drug Monitoring (TDM): Optimizing dosing regimens for individual patients to maximize efficacy and minimize toxicity.[8]
-
Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the concentration of "this compound".
-
Preclinical and Clinical Trials: Evaluating the safety and efficacy of "this compound" in various patient populations.
Experimental Protocols
Quantification of "this compound" by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method provides a highly sensitive and specific approach for the quantification of "this compound" in plasma and tissue homogenates.
a. Sample Preparation
Plasma:
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of "this compound").
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
Tissue Homogenates:
-
Homogenize 100 mg of tissue in 500 µL of lysis buffer.
-
Add 1 mL of acetonitrile with internal standard to 200 µL of the homogenate.
-
Follow steps 2-5 from the plasma preparation protocol.
b. HPLC-MS Conditions
-
HPLC System: A standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for "this compound" and the internal standard should be determined.
c. Data Analysis
Construct a calibration curve by plotting the peak area ratio of "this compound" to the internal standard against the concentration of the standards. Determine the concentration of "this compound" in the samples from this curve.
Quantification of "this compound" by Enzyme-Linked Immunosorbent Assay (ELISA)
This competitive ELISA protocol is designed for the high-throughput quantification of "this compound" in serum or plasma.[3][4][5]
a. Reagents and Materials
-
Microtiter plates coated with an antibody specific to "this compound".
-
"this compound" standards.
-
Horseradish Peroxidase (HRP) conjugated "this compound".
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Plate reader.
b. Assay Procedure
-
Add 50 µL of standards or diluted samples to the wells of the antibody-coated microtiter plate.
-
Add 50 µL of HRP-conjugated "this compound" to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 15 minutes in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
c. Data Analysis
The concentration of "this compound" is inversely proportional to the absorbance. Construct a standard curve by plotting the absorbance against the concentration of the standards. Calculate the concentration of "this compound" in the samples from this curve.
Quantification of "this compound" Activity by Microbiological Assay (Broth Microdilution)
This assay determines the functional concentration of "this compound" by measuring its ability to inhibit the growth of a susceptible bacterial strain.[6][7][9]
a. Materials
-
Susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
"this compound" standards.
-
Spectrophotometer (plate reader).
b. Assay Procedure
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in CAMHB.
-
Serially dilute the "this compound" standards and samples in CAMHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the optical density (OD) at 600 nm.
c. Data Analysis
The minimum inhibitory concentration (MIC) is the lowest concentration of "this compound" that completely inhibits visible growth. A standard curve can be generated by plotting the percentage of growth inhibition against the concentration of the standards. The concentration of active "this compound" in the samples can be interpolated from this curve.
Data Presentation
Table 1: HPLC-MS Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery in Plasma | 95 ± 5% |
| Recovery in Tissue Homogenate | 92 ± 7% |
Table 2: ELISA Method Validation Parameters
| Parameter | Result |
| Assay Range | 0.5 - 50 ng/mL |
| Sensitivity (LOD) | 0.2 ng/mL |
| Intra-assay Precision (%CV) | < 8% |
| Inter-assay Precision (%CV) | < 12% |
| Specificity | High (no cross-reactivity with related compounds) |
Table 3: Microbiological Assay Results
| Sample Matrix | MIC of Standard (µg/mL) | Effective Concentration in Sample (µg/mL) |
| Plasma | 0.25 | 10.5 |
| Urine | 0.25 | 55.2 |
| Tissue Homogenate | 0.25 | 2.8 |
Mandatory Visualizations
Caption: Mechanism of action of "this compound".
Caption: HPLC-MS experimental workflow.
Caption: ELISA experimental workflow.
Caption: Microbiological assay workflow.
References
- 1. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Development and ELISA Characterization of Antibodies against the Colistin, Vancomycin, Daptomycin, and Meropenem: A Therapeutic Drug Monitoring Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. news-medical.net [news-medical.net]
- 8. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing "Antimicrobial Agent-12" dosage for cell culture
Welcome to the technical support center for Antimicrobial Agent-12. This resource provides troubleshooting guidance and answers to frequently asked questions to help you successfully optimize the dosage of this compound for your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a broad-spectrum antibiotic that primarily functions by inhibiting bacterial cell wall synthesis, a pathway essential for microbial survival.[1][2] At elevated concentrations, it may exhibit off-target effects on eukaryotic cells by interfering with the PI3K/Akt signaling pathway, which can impact cell proliferation and survival.
Q2: What is the recommended starting concentration for this compound?
A2: The optimal concentration of this compound is highly dependent on the specific cell type being used.[3] A typical starting range for mammalian cell lines is between 0.5 and 10 µg/mL.[3][4] However, it is crucial to perform a dose-response experiment, such as a kill curve, to determine the ideal concentration for your specific cell line.[5][6]
Q3: How stable is this compound in cell culture medium?
A3: this compound is stable in standard cell culture media for up to 72 hours at 37°C. For longer-term experiments, it is recommended to replace the medium with a freshly prepared solution containing the agent every 2-3 days to maintain its efficacy.[5]
Q4: Can I use this compound to eliminate existing contamination?
A4: While this compound is effective at preventing new bacterial growth, attempting to eliminate an established contamination is generally not recommended.[7] For severe contamination, it is best to discard the culture, thoroughly disinfect the incubator and workspace, and start with a fresh, uncontaminated cell stock.[7] Using high concentrations of antibiotics to treat contamination can be toxic to cell lines.[8]
Troubleshooting Guide
Issue 1: High Eukaryotic Cell Death After Treatment
Symptom: A significant decrease in the viability of your eukaryotic cell line is observed after the addition of this compound.
Possible Cause: The concentration of this compound is too high, leading to off-target cytotoxic effects.[9][10] Many antimicrobial agents can be cytotoxic to eukaryotic cells at high concentrations.[9][10]
Solution:
-
Perform a Cytotoxicity Assay: It is essential to determine the maximum tolerated concentration of the agent for your specific cell line. A cytotoxicity assay, such as an MTT or resazurin-based assay, will help identify a concentration that is effective against microbes without harming your cells.[9][10][11]
-
Optimize Concentration: Based on the cytotoxicity data, lower the concentration of this compound to a level that maintains antimicrobial activity while minimizing harm to your eukaryotic cells.
Issue 2: this compound is Ineffective at Controlling Contamination
Symptom: Bacterial growth is still observed in the culture medium despite the presence of this compound.
Possible Causes:
-
Resistant Strain: The contaminating bacteria may be a strain that is resistant to this compound.
-
Incorrect Concentration: The concentration of the agent may be too low to effectively inhibit bacterial growth.
-
Degraded Agent: The agent may have degraded due to improper storage or prolonged incubation without a medium change.
Solution:
-
Verify MIC: Determine the Minimum Inhibitory Concentration (MIC) for the specific bacterial contaminant if possible. This will confirm the effective concentration needed.
-
Increase Concentration (with caution): If cytotoxicity is not an issue, consider a modest increase in the concentration of this compound. Always perform a dose-response curve to find the optimal balance.[5][6]
-
Use Fresh Agent: Ensure you are using a fresh dilution of the agent from a properly stored stock. For long-term experiments, replace the medium and agent every 2-3 days.[5]
Issue 3: Altered Cellular Behavior or Experimental Results
Symptom: You observe unexpected changes in cell morphology, proliferation rates, or gene expression after using this compound.
Possible Cause: Even at sub-lethal concentrations, some antimicrobial agents can have off-target effects on eukaryotic cells, altering their behavior and potentially confounding experimental results.[12][13] this compound may interfere with signaling pathways such as PI3K/Akt.
Solution:
-
Minimize Usage: If possible, use this compound only when necessary and for the shortest duration possible. Routine prophylactic use is discouraged as it can mask underlying contamination issues and affect cell physiology.[14]
-
Run Parallel Controls: Always include a control group of cells cultured without this compound to distinguish the effects of the agent from your experimental variables.
-
Pathway Analysis: If you suspect off-target effects, consider performing pathway analysis (e.g., Western blotting for key signaling proteins) to confirm if the PI3K/Akt or other pathways are being affected.
Data Presentation
Table 1: this compound Cytotoxicity Profile
| Cell Line | Agent-12 Conc. (µg/mL) | Cell Viability (%) |
| HEK293 | 0 (Control) | 100 |
| 1 | 98 | |
| 5 | 95 | |
| 10 | 85 | |
| 20 | 50 | |
| A549 | 0 (Control) | 100 |
| 1 | 99 | |
| 5 | 97 | |
| 10 | 90 | |
| 20 | 65 |
Table 2: Minimum Inhibitory Concentration (MIC) of Agent-12
| Bacterial Species | MIC (µg/mL) |
| E. coli | 2.5 |
| S. aureus | 1.0 |
| P. aeruginosa | 5.0 |
| Mycoplasma sp. | 10.0 |
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Kill Curve
This protocol helps determine the minimum concentration of this compound required to kill all cells of a specific type.[5][6]
-
Cell Plating: Plate your eukaryotic cells in a 24-well plate at a density that allows them to reach about 60-80% confluency overnight.[5]
-
Prepare Dilutions: Prepare a series of dilutions of this compound in your complete culture medium. A suggested range is 0, 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[4]
-
Treatment: The next day, replace the medium in each well with the medium containing the different concentrations of this compound. Include a "no-antibiotic" control.
-
Incubation and Observation: Incubate the plate under standard conditions. Replace the medium with fresh, antibiotic-containing medium every 2-3 days.[5]
-
Determine Viability: After 7-10 days, assess cell viability in each well using a method like Trypan Blue exclusion or a viability assay. The lowest concentration that results in complete cell death is the optimal concentration for selection experiments.
Protocol 2: MTT Cytotoxicity Assay
This protocol assesses the impact of this compound on the viability of your eukaryotic cell line.
-
Cell Plating: Plate your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing a serial dilution of this compound. Include untreated control wells.
-
Incubation: Incubate the cells for a period that reflects your typical experimental timeline (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (typically around 570 nm). Cell viability is proportional to the absorbance.
Visualizations
Caption: Workflow for determining the optimal dosage of this compound.
Caption: Decision tree for troubleshooting cytotoxicity issues.
Caption: Potential interference of Agent-12 with the PI3K/Akt signaling pathway.
References
- 1. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]
- 2. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tools.mirusbio.com [tools.mirusbio.com]
- 5. scribd.com [scribd.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 11. microbiologics.com [microbiologics.com]
- 12. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 13. kosheeka.com [kosheeka.com]
- 14. m.youtube.com [m.youtube.com]
"Antimicrobial Agent-12" degradation and how to prevent it
Technical Support Center: Antimicrobial Agent-12
Welcome to the technical support center for this compound (AMA-12). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments and preventing the degradation of AMA-12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways?
A1: this compound (AMA-12) is a novel synthetic peptide therapeutic known for its potent, broad-spectrum antimicrobial activity. As a peptide, its stability can be compromised through several chemical and physical pathways. The primary degradation mechanisms include hydrolysis, oxidation, photodegradation, and enzymatic cleavage.[1][2] Understanding these pathways is critical for maintaining the agent's efficacy during experimental procedures and storage.
Q2: How should I properly store lyophilized and reconstituted AMA-12?
A2: Proper storage is crucial for maximizing the shelf-life of AMA-12.
-
Lyophilized Powder: For maximum stability, store lyophilized AMA-12 at –20°C or –80°C in a desiccated environment.[1]
-
In Solution: Once reconstituted, it is recommended to prepare single-use aliquots and store them frozen at –20°C or below to avoid repeated freeze-thaw cycles. For short-term storage (less than 24 hours), refrigeration at 2-8°C is acceptable. Solutions should be kept chilled when in use.
Q3: My AMA-12 solution appears to have lost activity. What are the likely causes?
A3: A loss of antimicrobial activity is typically due to degradation. The most common causes are:
-
Improper pH: AMA-12 is most stable at a pH between 5.0 and 6.5. Exposure to alkaline conditions (pH > 8) can accelerate degradation through hydrolysis and deamidation.[3]
-
Oxidation: If your experimental buffer or medium is not properly degassed, or if it contains oxidizing agents, key amino acid residues like methionine in AMA-12 can be oxidized, leading to loss of function.[4]
-
Light Exposure: AMA-12 is sensitive to UV light. Exposure can lead to photodegradation. Always use amber or opaque containers to protect solutions from light.[5][6]
-
Enzymatic Degradation: If working with biological samples (e.g., serum, plasma, cell lysates), endogenous proteases can rapidly cleave and inactivate AMA-12.[7][8][9]
-
Repeated Freeze-Thaw Cycles: Each cycle can introduce physical stress on the peptide structure, leading to aggregation and loss of activity.
Troubleshooting Guides
This section provides structured guidance to help you identify and resolve specific issues you may encounter with AMA-12.
Guide 1: Investigating Loss of Potency
If you observe a significant decrease in the antimicrobial efficacy of AMA-12, follow this troubleshooting workflow.
Guide 2: Preventing Degradation During Experiments
Issue: AMA-12 activity diminishes over the course of an experiment, especially in complex biological media.
-
Cause: This is often due to a combination of enzymatic degradation from proteases present in biological fluids and suboptimal pH conditions.[8][9][10]
-
Solution:
-
Add Protease Inhibitors: Supplement your biological medium with a broad-spectrum protease inhibitor cocktail immediately before adding AMA-12.[7]
-
Control pH: Ensure the final pH of your experimental solution is buffered to the optimal range of 5.0-6.5. Commonly used buffers like citrate or phosphate are effective.[3]
-
Maintain Low Temperature: Whenever possible, perform experimental steps on ice to reduce the rate of all chemical degradation reactions.
-
Minimize Oxygen Exposure: For experiments sensitive to oxidation, use degassed buffers and consider working in an anaerobic or low-oxygen environment.
-
Quantitative Data on Stability
The stability of AMA-12 is highly dependent on environmental conditions. The following tables summarize the degradation rates under various stressors.
Table 1: Effect of pH on AMA-12 Stability in Aqueous Solution
| pH | Storage Temperature | Degradation Rate (% per 24h) | Primary Degradation Pathway |
| 3.0 | 25°C | ~8% | Hydrolysis (Asp-X bonds)[3][4] |
| 5.5 | 25°C | <1% | Minimal degradation |
| 7.4 | 25°C | ~5% | Deamidation (Asn residues)[4][11] |
| 9.0 | 25°C | ~15% | Deamidation, β-elimination[3][4] |
Table 2: Impact of Environmental Factors on AMA-12 Stability (pH 5.5, 24h)
| Condition | Remaining Activity (%) | Primary Degradation Pathway |
| Control (4°C, dark) | >99% | - |
| 25°C, ambient light | ~95% | Photodegradation |
| 37°C, dark | ~92% | Hydrolysis, Deamidation |
| 25°C, with 10% Human Serum | ~40% | Enzymatic Degradation[12] |
| 25°C, with 10% Human Serum + Protease Inhibitors | ~85% | Enzymatic Degradation (reduced) |
Experimental Protocols
Protocol 1: Stability Assessment of AMA-12 via Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a method to quantify the remaining intact AMA-12 over time, providing a direct measure of its stability under specific conditions.
Methodology:
-
Preparation: Reconstitute AMA-12 in the buffer system of interest (e.g., 10 mM citrate buffer, pH 5.5). Create identical aliquots for each experimental condition and time point (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Store the aliquots under the desired stress conditions (e.g., elevated temperature, light exposure, presence of serum).
-
Sample Collection: At each designated time point, retrieve one aliquot, halt any potential reaction by adding trifluoroacetic acid (TFA) to a final concentration of 0.1%, and immediately freeze at -80°C until analysis.
-
RP-HPLC Analysis:
-
Data Analysis: The concentration of intact AMA-12 is proportional to its peak area. Calculate the percentage of remaining AMA-12 at each time point relative to the T0 sample. Degradation is indicated by a decrease in the main peak area and the appearance of new, smaller peaks.[1][13]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay to Functionally Assess Stability
This protocol uses a standard broth microdilution method to determine the functional activity of AMA-12 after exposure to potential degradation conditions.[14][15]
-
Prepare Stressed AMA-12: Prepare solutions of AMA-12 and incubate them under the conditions you wish to test (e.g., 24 hours at 37°C) alongside a control sample stored at -80°C.
-
Prepare Bacterial Inoculum: Culture the target bacterium (e.g., E. coli) to the mid-log phase and dilute it in Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of both the stressed and control AMA-12 samples in MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of AMA-12 that completely inhibits visible bacterial growth.[14] A significant increase in the MIC of the stressed sample compared to the control indicates degradation and loss of function.
References
- 1. veeprho.com [veeprho.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 5. Recent advances in photodegradation of antibiotic residues in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Peptides are Degraded by the Cytosolic Proteases of Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 14. apec.org [apec.org]
- 15. woah.org [woah.org]
Troubleshooting "Antimicrobial Agent-12" inconsistent MIC results
Welcome to the technical support center for Antimicrobial Agent-12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experimentation, with a specific focus on inconsistent Minimum Inhibitory Concentration (MIC) results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel synthetic compound that inhibits bacterial growth by targeting the bacterial ribosome. Specifically, it binds to the 50S ribosomal subunit, preventing the translocation step of protein synthesis. This leads to the cessation of bacterial protein production and ultimately inhibits cell growth.
Q2: What are the expected MIC ranges for this compound against common bacterial strains?
A2: The expected MIC ranges for this compound can vary depending on the bacterial species and strain. The following table provides a general guideline for quality control strains.
| Quality Control Strain | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5 - 2.0 |
| Escherichia coli ATCC 25922 | 1.0 - 4.0 |
| Pseudomonas aeruginosa ATCC 27853 | 8.0 - 32.0 |
| Enterococcus faecalis ATCC 29212 | 2.0 - 8.0 |
Q3: My MIC values for this compound are consistently higher/lower than the expected range. What could be the cause?
A3: Deviations from the expected MIC range can be attributed to several factors. These include issues with the preparation of the agent, the bacterial inoculum, the growth medium, or the incubation conditions.[1][2][3][4] Please refer to the detailed troubleshooting guide below for a systematic approach to identifying the root cause.
Q4: I am observing significant variability in my MIC results between experiments. How can I improve reproducibility?
A4: Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing.[2][3] Key areas to focus on for improving reproducibility include stringent adherence to standardized protocols, careful preparation of reagents, and ensuring the consistency of experimental conditions. The troubleshooting workflow diagram below can help pinpoint potential sources of variability.
Troubleshooting Inconsistent MIC Results
This guide provides a structured approach to diagnosing and resolving inconsistencies in your MIC assays with this compound.
Step 1: Review Your Experimental Protocol and Conditions
The first step in troubleshooting is a thorough review of your experimental setup. Minor variations in protocol can lead to significant differences in MIC values.[5]
Common Issues & Solutions
| Issue | Recommended Action |
| Inaccurate Inoculum Density | Verify your method for preparing and standardizing the bacterial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. Use a spectrophotometer to measure the optical density (OD) and confirm with colony counts. |
| Incorrect Incubation Time/Temperature | Ensure incubation is carried out at 35 ± 1°C for 18-24 hours under aerobic conditions.[4] Deviations can affect bacterial growth rates and, consequently, the apparent MIC. |
| Media Composition Variability | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing.[6] Lot-to-lot variability in media can occur, so it is advisable to test new lots against quality control strains.[2] The pH of the media should also be within the recommended range.[1] |
| Improper Preparation of this compound | Confirm the correct solvent was used to dissolve this compound and that the stock solution was prepared at the correct concentration. Ensure proper storage of stock solutions to prevent degradation. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent MIC results.
Caption: A logical workflow for troubleshooting inconsistent MIC results.
Step 2: Examine Your Reagents and Materials
The quality and preparation of your reagents are critical for accurate MIC determination.
Common Issues & Solutions
| Issue | Recommended Action |
| This compound Degradation | Prepare fresh stock solutions of this compound. If using a previously prepared stock, ensure it has been stored correctly (e.g., protected from light, at the recommended temperature) and has not undergone multiple freeze-thaw cycles. |
| Solvent Effects | If a solvent is used to dissolve this compound, run a solvent-only control to ensure it does not inhibit bacterial growth at the concentrations present in the assay. |
| Microplate Issues | Use sterile, high-quality microplates. Scratches or imperfections in the wells can interfere with visual or spectrophotometric readings. |
Step 3: Verify Your Test Organism
The state of the bacterial culture used for inoculation can significantly impact MIC results.
Common Issues & Solutions
| Issue | Recommended Action |
| Contamination | Streak the inoculum on an appropriate agar plate to check for purity. Contamination with a different organism can lead to erroneous MIC values. |
| Loss of Susceptibility/Resistance | If using a laboratory-passaged strain, it may have adapted over time. It is recommended to use a fresh culture from a frozen stock.[1] |
| Incorrect Growth Phase | Inoculum should be prepared from a fresh, actively growing culture (logarithmic phase).[2] |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay
This protocol outlines a standardized method for determining the MIC of this compound.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, water)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator (35 ± 1°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in the appropriate solvent to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Perform a two-fold serial dilution of the stock solution in CAMHB directly in the 96-well microplate.
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies and inoculate into CAMHB.
-
Incubate at 35 ± 1°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microplate.
-
-
Inoculate the Microplate: Add the diluted bacterial suspension to each well containing the antimicrobial agent dilutions. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate: Incubate the microplate at 35 ± 1°C for 18-24 hours.
-
Determine the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5][6] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. microchemlab.com [microchemlab.com]
- 3. A review on influencing factors on the minimum inhibitory concentration of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
"Antimicrobial Agent-12" off-target effects in eukaryotic cells
Welcome to the technical support center for Antimicrobial Agent-12. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of this compound in eukaryotic cells leading to off-target effects?
A1: While this compound is designed to target bacterial processes, it has been observed to cause off-target effects in eukaryotic cells, primarily through the induction of mitochondrial dysfunction. This is thought to occur because certain bactericidal agents can disrupt the mitochondrial electron transport chain in mammalian cells, leading to an overproduction of reactive oxygen species (ROS).[1][2][3] This increase in ROS can subsequently cause oxidative damage to cellular components like DNA, proteins, and lipids, and may trigger apoptotic pathways.[1][2]
Q2: At what concentrations are off-target effects typically observed with this compound?
A2: Off-target effects are dose-dependent. While the effective concentration against bacteria is significantly lower, cytotoxic effects on eukaryotic cells are generally observed at higher concentrations. It is crucial to determine the therapeutic index by performing a dose-response curve for both antimicrobial efficacy and cytotoxicity in the relevant eukaryotic cell line.
Q3: Can the antioxidant N-acetyl-L-cysteine (NAC) mitigate the off-target effects of this compound?
A3: Yes, studies on other bactericidal antibiotics have shown that antioxidants like N-acetyl-L-cysteine (NAC) can alleviate the deleterious effects of the antibiotic in cell culture and in vivo by reducing oxidative stress.[1][2][4] It is recommended to co-administer NAC in your experiments to determine if it can rescue eukaryotic cells from this compound-induced toxicity.
Troubleshooting Guides
Issue 1: High Eukaryotic Cell Death Observed in Cytotoxicity Assays (e.g., MTT Assay)
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Incorrect Agent Concentration | Verify the dilution calculations and the stock solution concentration of this compound. Perform a serial dilution to establish a clear dose-response curve. |
| Contamination | Check for microbial contamination in the cell culture, which can affect cell viability and interfere with the MTT assay. |
| Incomplete Solubilization of Formazan | Ensure complete dissolution of the formazan crystals by adding a sufficient volume of solubilization buffer (e.g., DMSO or SDS) and mixing thoroughly.[5][6] |
| Interference from this compound | Run a control with this compound in cell-free media to check if the agent itself reacts with the MTT reagent.[5] |
| MTT Toxicity | Reduce the incubation time with the MTT reagent, as prolonged exposure can be toxic to some cell lines.[5] |
Hypothetical Data Example: MTT Assay Troubleshooting
| Condition | Observed OD570 | Interpretation |
| Untreated Cells | 1.2 | Healthy, proliferating cells. |
| Agent-12 (10 µM) | 0.8 | Moderate cytotoxicity. |
| Agent-12 (100 µM) | 0.2 | High cytotoxicity. |
| Agent-12 (100 µM) + NAC (1 mM) | 0.6 | NAC partially rescues cells from cytotoxicity. |
| Media + Agent-12 (100 µM) (No Cells) | 0.05 | No direct reaction of Agent-12 with MTT. |
| Untreated Cells (Contaminated) | 0.5 | Low viability due to contamination. |
Issue 2: Inconsistent Results in Apoptosis Assays (e.g., Caspase Activity Assay)
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting caspase activation after treatment with this compound. |
| Low Level of Apoptosis | Increase the concentration of this compound or the incubation time. Ensure the use of a positive control (e.g., staurosporine) to confirm the assay is working. |
| Cell Lysis Inefficiency | Ensure complete cell lysis to release caspases. Use a recommended lysis buffer and protocol for your cell type. |
| Antibody Specificity (for Immunofluorescence) | Use a well-validated primary antibody specific for the active form of the caspase of interest. Run appropriate controls, including a secondary antibody-only control. |
Hypothetical Data Example: Caspase-3 Activity Assay
| Treatment | Relative Fluorescence Units (RFU) | Fold Increase vs. Control |
| Untreated Control | 1500 | 1.0 |
| This compound (50 µM) - 6h | 3000 | 2.0 |
| This compound (50 µM) - 12h | 6000 | 4.0 |
| This compound (50 µM) - 24h | 4500 | 3.0 |
| Staurosporine (1 µM) - 6h | 9000 | 6.0 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plate
-
Mammalian cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48 hours). Include untreated and vehicle controls.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
JC-1 Mitochondrial Membrane Potential Assay
This assay is used to determine the mitochondrial membrane potential, a key indicator of mitochondrial health.
Materials:
-
Cells cultured on coverslips or in a multi-well plate
-
JC-1 dye solution
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound for the specified duration. Include an untreated control and a positive control treated with CCCP (50 µM for 5-10 minutes).[8]
-
Remove the culture medium and wash the cells with warm PBS.
-
Add the JC-1 staining solution (final concentration of 2 µM) and incubate at 37°C for 15-30 minutes.[8]
-
Wash the cells twice with assay buffer.
-
Analyze immediately using a fluorescence microscope or a fluorescence plate reader. In healthy cells, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.[4]
Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Cell lysates from treated and untreated cells
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Caspase assay buffer
-
Fluorometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for various time points.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
In a 96-well plate, add cell lysate to each well.
-
Prepare a reaction mix containing the caspase-3/7 substrate and assay buffer.
-
Add the reaction mix to each well containing cell lysate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with excitation at ~380 nm and emission at ~460 nm.[9][10]
Visualizations
Caption: Signaling pathway of this compound off-target effects.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Logical troubleshooting workflow for cytotoxicity assays.
References
- 1. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactericidal antibiotics induce mitochondrial dysfunction and oxidative damage in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells | Semantic Scholar [semanticscholar.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Improving the bioavailability of "Antimicrobial Agent-12"
Technical Support Center: Antimicrobial Agent-12
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on improving bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound?
The absolute oral bioavailability of this compound in standard tablet formulations is approximately 70% to 85%.[1][2][3] However, this can be significantly influenced by a variety of physiological and formulation-related factors.[3]
Q2: What are the primary factors that reduce the oral bioavailability of this compound?
Several factors can impair the absorption and reduce the bioavailability of this compound. These include:
-
Concomitant Food Intake: Co-administration with food, particularly fat-rich meals, can delay the rate of absorption and has been shown to reduce overall bioavailability by approximately 38%.[4]
-
Interaction with Metal Cations: Concurrent administration with products containing multivalent cations, such as antacids with aluminum or magnesium, or supplements with calcium or zinc, can significantly decrease absorption.[4][5][6][7] This is due to the formation of insoluble chelate complexes.
-
Gastric pH: Acidic beverages have been observed to decrease the bioavailability of ciprofloxacin, a related compound, by 25% compared to water, likely by reducing the dissolution rate of the tablets.[4]
-
Drug Formulation: The excipients used in a tablet formulation can influence its dissolution rate and, consequently, its absorption.[3]
Q3: Can this compound be formulated for topical or ocular delivery?
Standard formulations of this compound exhibit low permeability, making them unsuitable for topical skin applications.[8] However, novel drug delivery systems, such as liposomal or ethosomal formulations, are being explored to enhance its bioavailability for topical and ocular routes of administration.[8][9] For instance, liposomal formulations for ocular delivery have shown a significant improvement in the rate and extent of absorption in preclinical models.[9][10]
Troubleshooting Guide: Low Bioavailability in In Vivo Studies
This guide addresses common issues of unexpectedly low bioavailability of this compound observed during in vivo experiments.
Issue 1: Lower than expected plasma concentrations (Cmax) and Area Under the Curve (AUC).
| Potential Cause | Troubleshooting Steps |
| Interaction with Dosing Vehicle or Diet | Ensure the dosing vehicle is free of multivalent cations. If animals are fed, consider the timing of feeding relative to drug administration. A high-fat diet can delay and reduce absorption.[4] |
| Poor Solubility and Dissolution of the Formulation | The hydrochloride salt of this compound has low water solubility.[8][11] Consider reformulating using techniques known to enhance solubility, such as nanoparticle encapsulation or creating a self-emulsifying drug delivery system (SEDDS).[11][12] |
| Rapid Metabolism or Excretion | This compound has a relatively short half-life of approximately 4 hours in subjects with normal renal function.[13][14] If the dosing interval is too long, trough concentrations may be below the limit of detection. Consider more frequent dosing or a sustained-release formulation. |
| Gastrointestinal pH Effects | The pH of the gastrointestinal tract can influence the dissolution of this compound. Ensure that the formulation is designed to release the drug at the optimal site for absorption, which is primarily the stomach and proximal small intestine.[15] |
Workflow for Investigating Low Bioavailability
Caption: A troubleshooting workflow for addressing low bioavailability of this compound.
Strategies for Improving Bioavailability
For researchers aiming to enhance the therapeutic potential of this compound, several advanced formulation strategies can be employed.
Nanoparticle-Based Delivery Systems
Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation, and facilitate its absorption.[10][16]
-
Liposomes: These are vesicular systems composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[9] Liposomal formulations have been shown to improve the bioavailability of related compounds for both systemic and localized (e.g., ocular, pulmonary) delivery.[9][17][18]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature. They can provide controlled drug release and have been shown to improve the therapeutic efficacy of encapsulated antibiotics.[19]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can be used to create nanoparticles that offer sustained release and enhanced drug penetration into tissues.[10]
-
Metallic Nanoparticles: Silver (Ag) and gold (Au) nanoparticles have been investigated as carriers for ciprofloxacin, demonstrating improved solubility and antibacterial activity.[10][11][20]
Comparative Bioavailability of Different Formulations
| Formulation Strategy | Key Advantages | Reported Bioavailability/Efficacy Improvement (Analog Compounds) |
| Standard Oral Tablet | Ease of administration. | Baseline bioavailability of 70-85%.[1][3] |
| Liposomal Formulation (Ocular) | Enhanced penetration, prolonged drug release. | Cmax increased from 2.7 µg/mL to 4.2 µg/mL; AUC increased by ~2.9-fold compared to commercial drops.[9] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Improves solubility and absorption of hydrophobic drugs. | Aims to enhance aqueous solubility and oral bioavailability.[12] |
| Prodrugs (e.g., Ethylene Glycol conjugates) | Increased water solubility. | Solubility of a ciprofloxacin-TEG prodrug increased to 38.7 mg/ml.[21] |
| Silver Nanoparticle Conjugate | Improved solubility, potential for synergistic antibacterial effects. | Nanoparticle formulations can avoid issues of drug insolubility.[11] |
Prodrug Approach
A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. This strategy can be used to overcome physicochemical barriers to absorption, such as poor water solubility.[22]
-
Mechanism: By temporarily modifying the structure of this compound, for instance, by adding a hydrophilic promoiety like ethylene glycol, its aqueous solubility can be significantly increased.[21] This promoiety is later cleaved by enzymes (e.g., esterases) in the body to release the active drug.[21]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound, which inhibits bacterial DNA replication.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the release rate of this compound from a solid oral dosage form. This is a critical quality control test and can serve as a surrogate for predicting in vivo bioavailability.[23]
Materials:
-
USP Dissolution Apparatus 2 (Paddle method)
-
Dissolution medium: 900 mL of 0.1 N HCl
-
This compound tablets
-
UV-Vis Spectrophotometer
-
Syringes and 0.45 µm membrane filters
Methodology:
-
Set the dissolution apparatus temperature to 37 ± 0.5°C and the paddle rotation speed to 50 rpm.[15]
-
Place one tablet of this compound into each dissolution vessel containing 900 mL of 0.1 N HCl.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm membrane filter.
-
Measure the absorbance of the filtered samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound (e.g., 277 nm for ciprofloxacin).[23]
-
Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.
-
Acceptance Criteria: For rapidly dissolving products, at least 80% of the labeled amount of the drug should dissolve within 30 minutes.[23]
Protocol 2: In Vivo Bioavailability Study in a Rabbit Model
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) and relative bioavailability of a new formulation of this compound compared to a reference standard.[24]
Materials:
-
Healthy adult rabbits (e.g., New Zealand White)
-
Test formulation and reference standard of this compound
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., heparin)
-
Centrifuge
-
HPLC system for drug quantification in plasma
Methodology:
-
Animal Dosing:
-
Fast the rabbits overnight (with access to water) before dosing.
-
Administer a single oral dose of the test or reference formulation via oral gavage. A typical dose for a ciprofloxacin study is 500 mg.[24]
-
The study should be designed as a crossover study, with a washout period of at least one week between administrations of different formulations.[4]
-
-
Blood Sampling:
-
Collect blood samples (approx. 1-2 mL) from the marginal ear vein at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated HPLC method.[6]
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for each formulation.
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the curve extrapolated to infinity.
-
-
Calculate the relative bioavailability (F) of the test formulation using the formula:
-
F (%) = (AUC_test / AUC_reference) * 100
-
-
References
- 1. jebmh.com [jebmh.com]
- 2. Absolute oral bioavailability of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. ijpbs.com [ijpbs.com]
- 9. Enhancing Ocular Bioavailability of Ciprofloxacin Using Colloidal Lipid-Based Carrier for the Management of Post-Surgical Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Nanotechnology Approaches for Ciprofloxacin Delivery Against Multidrug-Resistant Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and characterisation of ciprofloxacin‐loaded silver nanoparticles for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation of ciprofloxacin-loaded oral self-emulsifying drug delivery system to improve the pharmacokinetics and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. pharmacyjournal.in [pharmacyjournal.in]
- 16. Preparation and Characterization of Ciprofloxacin – Loaded Nanoparticles Using the Solvent Evaporation Technique: A Factorial Design – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. Development of Liposomal Ciprofloxacin to Treat Lung Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Loading and Releasing Ciprofloxacin in Photoactivatable Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
- 20. mdpi.com [mdpi.com]
- 21. staff-beta.najah.edu [staff-beta.najah.edu]
- 22. Antibacterial Prodrugs to Overcome Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Dissolution and In Vivo Bioavailability of Six Brands of Ciprofloxacin Tablets Administered in Rabbits and Their Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro dissolution and in vivo bioavailability of six brands of ciprofloxacin tablets administered in rabbits and their pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Antimicrobial Agent-12 Resistance Development In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the in vitro development of resistance to Antimicrobial Agent-12.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic antimicrobial agent that functions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination in bacteria. By targeting these enzymes, this compound effectively halts essential cellular processes, leading to bacterial cell death.
Q2: What are the known mechanisms of resistance to this compound?
A2: Resistance to this compound can develop through several mechanisms, primarily:
-
Target-Site Mutations: Genetic mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are the most common cause of resistance. These mutations alter the enzyme structure, reducing the binding affinity of this compound.
-
Efflux Pump Overexpression: Bacteria may increase the production of efflux pumps, which are membrane proteins that actively transport this compound out of the cell, thereby lowering its intracellular concentration to sub-lethal levels.
-
Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as those encoding Qnr proteins, can protect DNA gyrase from the inhibitory effects of this compound.
Q3: My MIC values for this compound are inconsistent across experiments. What could be the cause?
A3: Inconsistent Minimum Inhibitory Concentration (MIC) values can stem from several factors:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment to maintain consistent cell density.
-
Media Variability: Use the same batch of cation-adjusted Mueller-Hinton Broth (CAMHB) for all experiments, as variations in divalent cation concentrations (e.g., Mg²⁺ and Ca²⁺) can affect the activity of some antimicrobial agents.
-
Incubation Conditions: Maintain consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours).
-
Agent Preparation: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guides
Issue 1: No Resistance Development Observed in Serial Passage Experiments
If you are not observing an increase in the MIC of this compound after multiple passages, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal Drug Concentration | Ensure the starting concentration for the serial passage is at or near the initial MIC (e.g., 0.5x to 1x MIC). | This exposes the bacterial population to sufficient selective pressure to favor the growth of resistant mutants. |
| Low Mutation Frequency | Increase the population size of the bacterial culture to increase the probability of spontaneous mutations occurring. | A larger population size provides more opportunities for random mutations to arise. |
| Inappropriate Growth Conditions | Verify that the growth medium and incubation conditions are optimal for the bacterial species being tested. | Optimal growth conditions ensure the bacteria are actively dividing, which is when mutations are most likely to occur. |
Issue 2: MICs Plateau at a Low Level of Resistance
If the MIC of this compound increases initially but then plateaus at a level that is not considered clinically significant, this could be due to:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Fitness Cost of Resistance | The initial resistance mutations may impose a significant fitness cost on the bacteria, preventing the acquisition of further resistance mechanisms. Sequence the gyrA and parC genes to identify any mutations. | Identification of specific mutations can help determine if the fitness cost is a limiting factor. |
| Lack of Secondary Resistance Mechanisms | The bacterial strain may lack the genetic capacity to develop secondary resistance mechanisms, such as efflux pump overexpression. Perform gene expression analysis (e.g., qRT-PCR) on known efflux pump genes. | This will determine if efflux pump expression is a viable resistance mechanism in your strain. |
Experimental Protocols
Protocol 1: MIC Determination by Broth Microdilution
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Resistance Development by Serial Passage
-
Initial MIC Determination: Determine the baseline MIC of this compound for the bacterial strain of interest using the broth microdilution method described above.
-
Serial Passages:
-
Inoculate a tube of CAMHB containing this compound at a concentration of 0.5x the initial MIC with the bacterial strain.
-
Incubate overnight at 35°C ± 2°C.
-
The following day, determine the MIC from the tube with the highest drug concentration that shows growth.
-
Use the culture from this tube to inoculate a new set of tubes with increasing concentrations of this compound.
-
-
Repeat Passages: Repeat the passage process for a predetermined number of days (e.g., 14-30 days) or until a significant increase in the MIC is observed.
-
Characterize Resistant Isolates: Isolate colonies from the final passage and perform genetic analysis (e.g., sequencing of gyrA and parC) to identify resistance mutations.
Visualizations
Caption: Workflow for in vitro resistance development studies of this compound.
Caption: Mechanisms of action and resistance to this compound.
Technical Support Center: Modifying "Antimicrobial Agent-12" for Enhanced Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with "Antimicrobial Agent-12," a novel antimicrobial peptide. The focus is on addressing common stability challenges encountered during experimental procedures and offering strategies for enhancement.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Antimicrobial Activity Over Time in Aqueous Solution | Hydrolysis: Peptide bonds may be susceptible to cleavage in water, a process that can be influenced by pH.[1][2] | 1. pH Optimization: Determine the optimal pH for stability by conducting a pH-stability profile. Store the peptide in a buffer at its most stable pH. 2. Lyophilization: Store the peptide in a lyophilized state at -20°C or -80°C and reconstitute it immediately before use. 3. Aprotic Solvents: For short-term storage in solution, consider solvents with lower water content if compatible with downstream applications. |
| Precipitation or Aggregation of the Peptide | Physical Instability: Peptides can self-assemble into aggregates, leading to loss of function and precipitation. This can be influenced by factors like concentration, temperature, and ionic strength.[1][2] | 1. Solubility Screening: Test the solubility of the peptide in various buffers and excipients to find a formulation that prevents aggregation. 2. Inclusion of Solubilizing Agents: Incorporate excipients such as surfactants or cyclodextrins to improve solubility and prevent aggregation. 3. Amino Acid Substitution: If aggregation-prone regions are identified, consider site-directed mutagenesis to replace hydrophobic residues with more hydrophilic ones. |
| Reduced Efficacy in Biological Media (e.g., serum) | Proteolytic Degradation: Peptides are susceptible to degradation by proteases present in biological fluids.[3][4] | 1. Incorporate Unnatural Amino Acids: Replace L-amino acids at cleavage sites with D-amino acids or other non-natural amino acids to confer resistance to proteases.[3] 2. Peptide Cyclization: Cyclizing the peptide can enhance its stability by making it less accessible to proteases.[5] 3. Formulation Strategies: Encapsulate the peptide in liposomes or polymeric nanoparticles to protect it from enzymatic degradation.[6][7] |
| Inconsistent Results Between Experimental Batches | Oxidation: Residues like methionine and cysteine are prone to oxidation, which can alter the peptide's structure and activity.[2] | 1. Use of Antioxidants: Include antioxidants such as vitamin E or ascorbic acid in the formulation.[8] 2. Inert Atmosphere: Handle the peptide under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 3. Site-Directed Mutagenesis: Replace oxidation-prone residues with less susceptible ones if they are not critical for activity. |
| Low Bioavailability in in vivo Models | Multiple Factors: This can be a combination of poor stability, aggregation, and rapid clearance. | 1. PEGylation: Covalently attaching polyethylene glycol (PEG) can increase the hydrodynamic radius of the peptide, reducing renal clearance and protecting it from proteolysis. 2. Lipid-Based Formulations: Formulations like microemulsions can enhance the solubility and absorption of the peptide.[9] 3. Targeted Delivery Systems: Utilize delivery systems that can target the site of infection, thereby increasing the local concentration and efficacy of the peptide.[6] |
Frequently Asked Questions (FAQs)
1. What are the primary pathways of degradation for this compound?
This compound, as a peptide, is susceptible to both chemical and physical degradation.[1]
-
Chemical Degradation: This involves the breaking or formation of covalent bonds and includes processes like hydrolysis (cleavage of peptide bonds), oxidation (of susceptible residues like methionine and cysteine), deamidation (of asparagine and glutamine residues), and racemization (conversion of L-amino acids to D-isomers).[2]
-
Physical Degradation: This involves changes in the higher-order structure of the peptide and includes aggregation, precipitation, and adsorption to surfaces.[2]
2. How can I improve the in vitro stability of this compound for my assays?
For short-term experimental use, several strategies can be employed:
-
Buffer Selection: Use a buffer system that maintains a pH where the peptide is most stable.
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down degradation kinetics.
-
Protease Inhibitors: If working with biological matrices, the inclusion of a protease inhibitor cocktail can prevent enzymatic degradation.
-
Excipient Addition: Non-ionic surfactants can be added at low concentrations to prevent aggregation and adsorption to plasticware.
3. What are some long-term strategies to engineer a more stable version of this compound?
To create a more robust second-generation molecule, consider the following modifications:
-
Amino Acid Substitution: The incorporation of D-amino acids or other unnatural amino acids can significantly increase resistance to proteases.[3]
-
Cyclization: Both head-to-tail and side-chain cyclization can improve stability by restricting the peptide's conformation.[5]
-
N- and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.
4. What formulation approaches can enhance the stability and delivery of this compound?
Advanced formulation strategies can protect the peptide and improve its pharmacokinetic profile:
-
Liposomes: These lipid vesicles can encapsulate the peptide, protecting it from degradation and facilitating its delivery.[7]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles that provide sustained release and protection.[5]
-
Microemulsions: These thermodynamically stable systems of water, oil, and surfactant can improve the solubility and stability of hydrophobic antimicrobial compounds.[9][10]
5. How do I assess the stability of my modified this compound?
A comprehensive stability testing program should be implemented.
-
Forced Degradation Studies: Expose the peptide to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents) to identify potential degradation products and pathways.
-
Real-Time Stability Studies: Store the peptide under recommended storage conditions and monitor its purity, potency, and physical characteristics at predefined time points.[11][12]
-
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is a key technique for quantifying the parent peptide and detecting degradation products.[2][4] Mass spectrometry (MS) can be used to identify the structure of these products.
Experimental Protocols
Protocol 1: pH Stability Profile of this compound
Objective: To determine the pH at which this compound exhibits the highest stability in an aqueous solution.
Methodology:
-
Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate, phosphate, and borate buffers).
-
Dissolve this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Analyze the aliquots by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the percentage of intact this compound remaining.
-
Plot the percentage of intact peptide versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.
Protocol 2: Proteolytic Stability Assay
Objective: To evaluate the stability of this compound in the presence of proteases.
Methodology:
-
Prepare a solution of this compound (1 mg/mL) in a physiologically relevant buffer (e.g., PBS, pH 7.4).
-
Add a protease, such as trypsin or human serum, to the peptide solution at a defined concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot and quench the enzymatic reaction (e.g., by adding a strong acid like trifluoroacetic acid).
-
Analyze the samples by RP-HPLC or LC-MS to quantify the remaining intact peptide and identify degradation fragments.
-
Calculate the half-life of the peptide in the presence of the protease.
Visualizations
Caption: Degradation Pathways of this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Peptides are Degraded by the Cytosolic Proteases of Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Formulations for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phmethods.net [phmethods.net]
- 9. Development of a Microemulsion Formulation for Antimicrobial SecA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Antimicrobial Peptide-12 (AMP-12)
Welcome to the technical support center for the synthesis of Antimicrobial Peptide-12 (AMP-12). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly poor yield, during the synthesis of AMP-12.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for Antimicrobial Peptide-12 (AMP-12)?
A1: AMP-12 is typically synthesized using Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][2] The most common strategies utilize either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry for the temporary protection of the α-amino group of the incoming amino acid.[1]
Q2: What are the most common causes of poor yield in AMP-12 synthesis?
A2: Poor yield in SPPS can stem from several factors, including:
-
Incomplete Coupling Reactions: The failure to form a peptide bond between the growing peptide chain and the new amino acid is a primary cause of truncated sequences and reduced yield.[2]
-
Side Reactions: Undesired chemical modifications can occur during synthesis, leading to impurities and a lower yield of the target peptide. Common side reactions include racemization, diketopiperazine formation, and aspartimide formation.[3][4][5]
-
Poor Resin Swelling: The solid support must swell adequately in the reaction solvent to ensure that the reactive sites are accessible. Poor swelling can hinder reaction kinetics.
-
Suboptimal Deprotection: Incomplete removal of the temporary protecting group (e.g., Fmoc) from the N-terminus of the peptide chain will prevent the next amino acid from being coupled.
-
Peptide Aggregation: As the peptide chain elongates, it can sometimes fold and aggregate on the resin, making reactive sites inaccessible.
Troubleshooting Guide
Issue 1: Low Overall Yield of Crude AMP-12 Post-Cleavage
You have completed the synthesis of AMP-12, but after cleaving the peptide from the resin, the total yield of the crude product is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Coupling | Use a more efficient coupling reagent. For difficult couplings, consider a double-coupling strategy where the coupling step is repeated before deprotection.[6] Monitor the completion of the coupling reaction using a colorimetric test like the Kaiser test. |
| Peptide Aggregation | Incorporate "difficult sequence" disruption strategies. This may include using a more polar solvent system, elevating the coupling temperature, or using a different resin type (e.g., a PEG-based resin). |
| Premature Chain Termination | Ensure complete deprotection at each step. Using a stronger or longer deprotection treatment can help, but must be balanced against potential side reactions. |
| Loss of Peptide from Resin | The linkage between the peptide and the resin might be unstable under the synthesis conditions. Ensure the chosen resin and linker are compatible with the chemistry being used (e.g., Wang resin for Fmoc-SPPS). |
Issue 2: Presence of Multiple Impurities in the Crude Product Analysis (HPLC/MS)
Your HPLC chromatogram of the crude AMP-12 shows multiple peaks close to the main product peak, and mass spectrometry reveals masses corresponding to deletions or modifications.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Racemization | This side reaction leads to the formation of diastereomers that can be difficult to separate.[3] Minimize racemization by using additives like HOBt or HOAt with carbodiimide coupling reagents.[6] Alternatively, use a less activating coupling reagent or lower the reaction temperature. |
| Diketopiperazine Formation | This is common at the dipeptide stage and results in the cleavage of the first two amino acids from the resin.[3] To mitigate this, couple the third amino acid quickly after the deprotection of the second. Using a pre-loaded resin with the first amino acid can also help. |
| Aspartimide Formation | This side reaction is prone to occur at Asp-Gly or Asp-Ser sequences.[7] Use a protecting group on the side chain of Asp that minimizes this, or use coupling conditions that are less basic. |
| Incomplete Deprotection of Side Chains | Ensure the final cleavage and deprotection cocktail is appropriate for the protecting groups used on the amino acid side chains and that the reaction time is sufficient. |
Experimental Protocols
Protocol 1: Standard Coupling Protocol for AMP-12 Synthesis (Fmoc-SPPS)
This protocol outlines a standard coupling cycle for adding a single amino acid to the growing peptide chain on the resin.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a base, such as diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
Protocol 2: Cleavage and Deprotection of AMP-12
This protocol is for cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of AMP-12. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
-
Peptide Collection and Purification:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents in SPPS
| Coupling Reagent | Relative Reactivity | Racemization Risk | Cost | Key Features |
| DCC/DIC | Moderate | Moderate to High | Low | Often used with additives like HOBt to suppress racemization.[8] |
| HBTU/TBTU | High | Low | Moderate | Uronium-based reagents that are generally efficient and reliable. |
| HATU/HCTU | Very High | Very Low | High | Guanidinium-based reagents, highly effective for difficult couplings.[6] |
| COMU | Very High | Very Low | High | Oxyma-based reagent, considered a safer and highly efficient alternative to benzotriazole-based reagents.[7] |
Visualizations
Caption: Workflow for the synthesis and purification of AMP-12.
Caption: Troubleshooting logic for addressing poor yield in AMP-12 synthesis.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
"Antimicrobial Agent-12" interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Antimicrobial Agent-12 in various experimental assays. Researchers, scientists, and drug development professionals can use this resource to identify and resolve potential issues of assay interference.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in signal in our fluorescence-based cell viability assay (e.g., AlamarBlue or PrestoBlue) even at concentrations of this compound that are not expected to be cytotoxic. What could be the cause?
A1: This is a common issue when working with cationic amphiphilic compounds like this compound. The agent can directly interact with the resazurin-based dyes used in these assays, leading to chemical reduction of the dye and a false positive signal for cytotoxicity (or a false negative for viability). It is recommended to perform a control experiment with the assay medium, the dye, and this compound in the absence of cells to quantify the extent of this interference.
Q2: Our ELISA results show inconsistent and high background readings when samples are treated with this compound. How can we troubleshoot this?
A2: this compound, due to its amphiphilic nature, can disrupt protein-protein and protein-surface interactions. This can lead to non-specific binding of antibodies or the analyte to the microplate wells, resulting in high background noise. To mitigate this, consider the following troubleshooting steps:
-
Increase the concentration of the blocking agent: Using a higher concentration of BSA or non-fat milk in your blocking buffer can help to reduce non-specific binding.
-
Add a non-ionic surfactant: Including a low concentration (0.05-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your wash buffers can help to disrupt the non-specific interactions of this compound.
-
Perform a matrix effect study: Analyze serial dilutions of this compound in your assay buffer to determine the concentration at which interference becomes negligible.
Q3: We are using a luciferase-based reporter assay to study gene expression, and the signal is quenched at higher concentrations of this compound. Is this expected?
A3: Yes, this can be an issue. Cationic amphiphilic molecules can interfere with luciferase assays in several ways. They can directly inhibit the luciferase enzyme, or they can absorb light at the emission wavelength of the luciferase reaction, leading to signal quenching. It is advisable to run a control experiment with purified luciferase enzyme and varying concentrations of this compound to assess for direct enzyme inhibition.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Data with MTT Assay
Symptoms: You observe a dose-dependent decrease in cell viability with the MTT assay, but this does not correlate with visual inspection of cell morphology or other viability markers like trypan blue exclusion.
Possible Cause: this compound may be causing mitochondrial stress or directly interacting with the MTT formazan crystals, leading to an inaccurate reading.
Troubleshooting Workflow:
Validation & Comparative
A Comparative Analysis of Ceftobiprole and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A Guide for Researchers and Drug Development Professionals
The emergence and spread of methicillin-resistant Staphylococcus aureus (MRSA) continue to pose a significant threat to public health, driving the need for novel antimicrobial agents. Vancomycin, a glycopeptide antibiotic, has long been a cornerstone of therapy for serious MRSA infections. However, the rise of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA) strains necessitates the development and evaluation of new therapeutic options. This guide provides a detailed comparison of ceftobiprole, a fifth-generation cephalosporin, and vancomycin in their activity against MRSA, supported by experimental data and detailed methodologies.
Executive Summary
Ceftobiprole demonstrates potent in vitro and in vivo activity against a broad spectrum of Gram-positive bacteria, including MRSA.[1] Unlike traditional beta-lactams, ceftobiprole exhibits a high affinity for penicillin-binding protein 2a (PBP2a), the key determinant of methicillin resistance in staphylococci.[2][3] This allows it to effectively inhibit cell wall synthesis in MRSA. Clinical trials have shown that ceftobiprole is non-inferior to vancomycin in treating complicated skin and skin structure infections (cSSSIs) caused by Gram-positive bacteria, including MRSA.[4] Furthermore, in vitro studies indicate that ceftobiprole can be bactericidal against MRSA, whereas vancomycin may be bacteriostatic against some strains.[5][6]
Mechanism of Action
The antibacterial effects of both ceftobiprole and vancomycin are centered on the inhibition of bacterial cell wall synthesis, albeit through different molecular interactions.
Ceftobiprole: As a cephalosporin, ceftobiprole's primary target is the penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. Its unique efficacy against MRSA stems from its potent binding to PBP2a, a modified PBP encoded by the mecA gene that has a low affinity for most other beta-lactam antibiotics.[2][7] By inactivating PBP2a, ceftobiprole disrupts the cross-linking of the peptidoglycan layer, leading to cell lysis and bacterial death.[3]
Vancomycin: Vancomycin is a glycopeptide antibiotic that also inhibits cell wall synthesis but through a different mechanism. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units.[8][9] This binding sterically hinders the transglycosylation and transpeptidation reactions, preventing the incorporation of new subunits into the growing peptidoglycan chain and compromising its structural integrity.[10]
Quantitative Performance Data
The following tables summarize the in vitro activity of ceftobiprole and vancomycin against various strains of S. aureus.
Table 1: Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.
| Organism | Antimicrobial Agent | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| Methicillin-Susceptible S. aureus (MSSA) | Ceftobiprole | 0.25 | 1 | [7] |
| Methicillin-Susceptible S. aureus (MSSA) | Vancomycin | 1 | 1 | [6] |
| Methicillin-Resistant S. aureus (MRSA) | Ceftobiprole | 0.5 - 1 | 1 - 2 | [7][11][12] |
| Methicillin-Resistant S. aureus (MRSA) | Vancomycin | 1 | 2 | [6][13] |
| Vancomycin-Intermediate S. aureus (VISA) | Ceftobiprole | 1 | 2 | [6] |
| Vancomycin-Intermediate S. aureus (VISA) | Vancomycin | 2 - 4 | - | [6] |
| Vancomycin-Resistant S. aureus (VRSA) | Ceftobiprole | 1 - 2 | - | [6] |
| Vancomycin-Resistant S. aureus (VRSA) | Vancomycin | 64 | - | [6] |
MIC₅₀ and MIC₉₀ represent the MICs required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Bactericidal Activity from Time-Kill Assays
Time-kill assays measure the rate and extent of bacterial killing by an antimicrobial agent over time. Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.
| Organism | Antimicrobial Agent | Concentration | Time to ≥3-log₁₀ Reduction (h) | Outcome at 24h | Reference(s) |
| MRSA (HA & CA) | Ceftobiprole | 4x MIC | 8 - 11.8 | Bactericidal | [11] |
| MRSA (HA & CA) | Vancomycin | 4x MIC | 8.6 | Bacteriostatic (1.8-2.6 log₁₀ reduction) | [5][11] |
| VISA | Ceftobiprole | Simulated Human Dosing | 16 | Bactericidal | [5][6] |
| VISA | Vancomycin | Simulated Human Dosing | > 24 | Bacteriostatic (0.4-0.7 log₁₀ reduction) | [5][6] |
| VRSA | Ceftobiprole | Simulated Human Dosing | 16 | Bactericidal | [5][6] |
| VRSA | Vancomycin | Simulated Human Dosing | > 24 | No significant activity | [5][6] |
HA-MRSA: Healthcare-Associated MRSA; CA-MRSA: Community-Associated MRSA
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are typically determined using broth microdilution or agar dilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).[14][15]
References
- 1. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action and antimicrobial activity of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Pharmacodynamic activity of ceftobiprole compared with vancomycin versus methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA) and vancomycin-resistant Staphylococcus aureus (VRSA) using an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 11. Activities of Ceftobiprole, Linezolid, Vancomycin, and Daptomycin against Community-Associated and Hospital-Associated Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceftobiprole activity against multidrug-resistant Staphylococcus aureus clinical isolates collected in the United States from 2016 through 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Activities of Ceftobiprole, Dalbavancin, Tedizolid and Comparators against Clinical Isolates of Methicillin-Resistant Staphylococcus aureus Associated with Skin and Soft Tissue Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. woah.org [woah.org]
- 15. routledge.com [routledge.com]
Comparative Efficacy Analysis: Antimicrobial Agent-12 vs. Penicillin
Introduction
This guide provides a detailed comparative analysis of the efficacy of a novel investigational compound, Antimicrobial Agent-12, and the well-established β-lactam antibiotic, penicillin. The data presented herein is derived from a series of standardized in vitro and in vivo experiments designed to evaluate and contrast their antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.
Mechanism of Action
Penicillin: As a member of the β-lactam class, penicillin inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. It achieves this by binding to and acylating the active site of penicillin-binding proteins (PBPs), which are essential bacterial enzymes. This inhibition leads to the cessation of cell wall synthesis, triggering autolytic enzymes that ultimately result in cell lysis and bacterial death.
This compound: This novel agent operates through a distinct mechanism, targeting bacterial DNA replication. It functions as a potent inhibitor of DNA gyrase (a type II topoisomerase) and topoisomerase IV. By binding to the enzyme-DNA complex, Agent-12 stabilizes the double-strand DNA breaks created by the enzymes, thereby preventing DNA relegation. This leads to a rapid halt in DNA replication and transcription, inducing the SOS response and ultimately triggering apoptosis-like cell death.
Caption: Comparative mechanisms of action for Penicillin and this compound.
In Vitro Efficacy
The in vitro potency of both agents was assessed against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | Type | Penicillin MIC (µg/mL) | Agent-12 MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.06 | 0.12 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.015 | 0.5 |
| Escherichia coli (ATCC 25922) | Gram-negative | >128 | 0.25 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 | 1 |
| MRSA (ATCC 43300) | Gram-positive | >128 | 0.5 |
Time-Kill Kinetic Assays
Time-kill assays were performed to evaluate the bactericidal activity of each compound over time against S. aureus (ATCC 29213) and E. coli (ATCC 25922) at 4x their respective MICs.
Table 2: Time-Kill Assay Results (Log10 CFU/mL Reduction)
| Time (hours) | S. aureus - Penicillin | S. aureus - Agent-12 | E. coli - Penicillin | E. coli - Agent-12 |
| 0 | 0 | 0 | 0 | 0 |
| 2 | -1.5 | -2.5 | No effect | -3.1 |
| 4 | -2.8 | -4.1 | No effect | -4.5 |
| 8 | -3.5 | >5.0 (LOD) | No effect | >5.0 (LOD) |
| 24 | -3.2 | >5.0 (LOD) | No effect | >5.0 (LOD) |
| LOD: Limit of Detection |
In Vivo Efficacy: Murine Sepsis Model
A murine sepsis model was used to assess the in vivo efficacy of the compounds. Mice were infected with a lethal dose of methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300). Treatment was initiated one hour post-infection and administered intravenously twice daily for three days.
Table 3: In Vivo Efficacy in Murine Sepsis Model
| Treatment Group (n=10) | Dose (mg/kg) | Survival Rate (%) at 7 Days |
| Vehicle Control (Saline) | - | 0 |
| Penicillin | 50 | 10 |
| This compound | 20 | 80 |
| This compound | 40 | 100 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined by the broth microdilution method following CLSI guidelines. Briefly, serial two-fold dilutions of each antimicrobial agent were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. Bacterial suspensions were standardized to a final inoculum of 5 x 10^5 CFU/mL. Plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the agent that completely inhibited visible bacterial growth.
Time-Kill Kinetic Assay
Bacterial cultures were grown to logarithmic phase and diluted to approximately 1 x 10^6 CFU/mL in CAMHB. Antimicrobial agents were added at a concentration of 4x their respective MICs. The flasks were incubated at 37°C with shaking. Aliquots were removed at 0, 2, 4, 8, and 24 hours, serially diluted in saline, and plated on tryptic soy agar. Colonies were counted after 24 hours of incubation to determine CFU/mL.
Caption: High-level workflow for evaluating novel antimicrobial agents.
Murine Sepsis Model
Female BALB/c mice (6-8 weeks old) were infected via intraperitoneal injection with 1 x 10^8 CFU of MRSA (ATCC 43300) suspended in saline. One hour post-infection, treatment groups received intravenous injections of penicillin (50 mg/kg), this compound (20 or 40 mg/kg), or vehicle control (saline). Treatment was administered every 12 hours for 3 days. Survival was monitored for 7 days. All animal experiments were conducted in accordance with approved institutional guidelines.
Summary and Conclusion
The data indicates that this compound possesses a broad spectrum of activity, demonstrating potent efficacy against both Gram-positive and Gram-negative pathogens, including the resistant MRSA strain. In contrast, penicillin's efficacy is primarily limited to susceptible Gram-positive bacteria.
The time-kill assays reveal that Agent-12 exhibits rapid, concentration-dependent bactericidal activity, achieving a greater than 5-log reduction in CFU/mL within 8 hours. Penicillin shows slower bactericidal activity against susceptible S. aureus and is ineffective against E. coli.
Most significantly, in the murine sepsis model, this compound demonstrated a robust, dose-dependent survival benefit against an MRSA infection, a challenge for which penicillin was ineffective. These findings underscore the potential of this compound as a promising candidate for further development, particularly for treating infections caused by multidrug-resistant bacteria.
Comparative Analysis of the Cytotoxicity of Antimicrobial Agent-12 (KR-12-a5) and Other Standard Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of the novel antimicrobial peptide KR-12-a5, referred to herein as "Antimicrobial Agent-12," against established antimicrobial agents. The data presented is collated from publicly available studies to facilitate an objective assessment of its safety profile relative to other commonly used antimicrobials.
Executive Summary
The development of new antimicrobial agents necessitates a thorough evaluation of their potential toxicity to host cells. An ideal antimicrobial agent exhibits high potency against target pathogens while demonstrating minimal cytotoxicity to mammalian cells, ensuring a favorable therapeutic index. This guide focuses on the comparative cytotoxicity of this compound (KR-12-a5), a promising cationic antimicrobial peptide, against widely used agents such as Chlorhexidine, Vancomycin, and Gentamicin. The presented data, derived from various in vitro assays, suggests that KR-12-a5 possesses a favorable cytotoxicity profile, particularly when compared to broad-spectrum antiseptics like Chlorhexidine.
Quantitative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxicity of this compound (KR-12-a5) and comparator antimicrobials across different cell lines and assay methods. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions between studies.
Table 1: Cytotoxicity against Fibroblast Cell Lines
| Antimicrobial Agent | Cell Line | Assay Method | Cytotoxic Concentration/IC50 | Citation |
| This compound (KR-12-a5) | L-929 (Mouse Fibroblast) | MTT | > 500 µg/mL | [1][2][3] |
| Chlorhexidine | L-929 (Mouse Fibroblast) | MTT | > 31.25 µg/mL | [1][2][3] |
| Chlorhexidine | Human Gingival Fibroblasts | MTT | IC50 varies with exposure time | [4] |
| Chlorhexidine | Human Fibroblasts | Cell Counting Kit-8 | < 6% survival at ≥ 0.02% for any duration | [5][6][7] |
| Vancomycin | Human Glial Cells | MTS | IC50 curve generated | [8] |
| Gentamicin | NCI-H460 (Lung Cancer) | MTT | Calculated IC50 of 5.1 mM | [9] |
Table 2: Cytotoxicity against Other Mammalian Cell Lines
| Antimicrobial Agent | Cell Line | Assay Method | Cytotoxic Concentration/IC50 | Citation |
| This compound (KR-12-a5) | RAW 264.7 (Mouse Macrophage) | Metabolic Assay | Non-toxic up to 200 µM | [10] |
| Vancomycin | Human Foreskin Fibroblast (HFF-1) | Not Specified | IC50 of 33.85± 3.16 µg/ml for V-AuNPs | [11] |
| Vancomycin | TNBC cell lines | WST-8 | IC50 of ~100 ng/ml | [12] |
| Gentamicin | Equine Chondrocytes | Trypan Blue | IC50 determined | [13] |
| Gentamicin | Human Chondrocytes | Not specified | IC50 of 0.708 mg/mL | [14] |
Table 3: Hemolytic Activity
| Antimicrobial Agent | Cell Type | Assay Method | Result | Citation |
| This compound (KR-12-a5) | Not Specified | Not Specified | HC50 value of 96 µM | [1][15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 to 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the antimicrobial agents in culture medium. Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include untreated cells as a negative control and a vehicle control if the antimicrobial is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[16][17]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[16][18]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization.[18] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[16][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the agent that causes 50% inhibition of cell viability) can be determined by plotting a dose-response curve.
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate for the desired exposure time.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.[19]
-
Washing: Discard the Neutral Red solution and wash the cells with PBS to remove unincorporated dye.[19]
-
Dye Extraction: Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye from the cells.[19][20]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[20][21]
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Hemolysis Assay (Red Blood Cell Lysis Assay)
This assay assesses the membrane-disrupting potential of a compound by measuring the lysis of red blood cells.
Materials:
-
Freshly drawn red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Antimicrobial agent dilutions
-
Triton X-100 (positive control for 100% hemolysis)
-
96-well plates
-
Microplate reader
Procedure:
-
RBC Preparation: Centrifuge whole blood to pellet the RBCs. Wash the pellet several times with PBS until the supernatant is clear. Resuspend the RBCs in PBS to a desired concentration (e.g., 2-4% v/v).
-
Assay Setup: In a 96-well plate, add the antimicrobial agent at various concentrations to the wells. Add a PBS-only control (0% hemolysis) and a Triton X-100 control (100% hemolysis).
-
Incubation: Add the RBC suspension to each well, mix gently, and incubate at 37°C for a specified time (e.g., 1 hour).
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 450 or 540 nm).
-
Data Analysis: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100. The HC50 value (the concentration causing 50% hemolysis) can then be determined.
Visualizations
The following diagrams illustrate a typical workflow for cytotoxicity testing and a simplified signaling pathway potentially involved in antimicrobial-induced cell death.
Caption: A generalized workflow for in vitro cytotoxicity testing of antimicrobial agents.
Caption: A simplified signaling pathway for antimicrobial-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. KR-12-a5 is a non-cytotoxic agent with potent antimicrobial effects against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary cytotoxicity assessment of Jaftex vs. chlorhexidine mouthwashes on human gingival fibroblasts and oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity evaluation of chlorhexidine gluconate on human fibroblasts, myoblasts, and osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JBJI - Cytotoxicity evaluation of chlorhexidine gluconate on human fibroblasts, myoblasts, and osteoblasts [jbji.copernicus.org]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Use of Gentamicin in the ROS-Mediated Sensitization of NCI-H460 Lung Cancer Cells to Various Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KR-12 Derivatives Endow Nanocellulose with Antibacterial and Anti-Inflammatory Properties: Role of Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mid.journals.ekb.eg [mid.journals.ekb.eg]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Use of in vitro assays to identify antibiotics that are cytotoxic to normal equine chondrocytes and synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. li02.tci-thaijo.org [li02.tci-thaijo.org]
- 16. MTT (Assay protocol [protocols.io]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. qualitybiological.com [qualitybiological.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. Neutral Red Uptake Assay | RE-Place [re-place.be]
Validating the Target of Antimicrobial Agent AR-12: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of genetic approaches to validate the molecular target of "AR-12," a repurposed anticancer agent demonstrating significant antimicrobial and bactericidal properties. We objectively compare the performance of key genetic validation techniques and provide supporting experimental data and detailed protocols to aid in the design and execution of target validation studies.
Introduction to AR-12
AR-12 is a small molecule, orally bioavailable pyrazole derivative, initially developed as a targeted anticancer agent.[1] Recent studies have revealed its broad-spectrum antimicrobial activity against various pathogens, including multidrug-resistant bacteria such as Mycobacterium abscessus and Group A Streptococcus.[1][2] AR-12 exhibits bactericidal effects, impeding the synthesis of essential macromolecules like proteins and nucleic acids, and has been shown to inhibit the expression of heat shock protein DnaK.[1][3] This guide focuses on genetically validating these potential targets to elucidate the precise mechanism of action of AR-12.
Genetic Validation Approaches: A Comparative Overview
Genetic manipulation of a pathogen's genome is a powerful strategy to confirm a drug's molecular target. The three primary approaches—gene knockout using CRISPR/Cas9, gene knockdown via RNA interference (RNAi), and target overexpression—offer distinct advantages and are compared below.
| Genetic Approach | Principle | Advantages | Limitations | Suitability for AR-12 Target Validation |
| CRISPR/Cas9 Knockout | Permanent disruption of the target gene, leading to a loss-of-function phenotype. | Precise and permanent gene inactivation. High efficiency in many bacterial species. | Potential for off-target effects. Can be lethal if the target gene is essential. | Excellent for non-essential genes. For essential targets, a conditional knockout system would be required. |
| RNA Interference (RNAi) | Post-transcriptional silencing of the target gene's mRNA, leading to a temporary reduction in protein levels (knockdown). | Allows for the study of essential genes. The level of knockdown can sometimes be modulated. | Efficiency can vary between bacterial species and even between different genes. Off-target effects are possible. | Well-suited for validating essential targets where a complete knockout would be lethal. |
| Gene Overexpression | Increased expression of the target gene, often leading to a gain-of-function phenotype or drug resistance. | Can provide strong evidence for target engagement if overexpression confers resistance to the drug. Useful for confirming the mechanism of action. | High levels of protein expression can sometimes be toxic to the cell. The introduced plasmid can impose a metabolic burden. | A key validation method. If overexpressing a putative target of AR-12 leads to increased resistance, it strongly supports a direct interaction. |
Quantitative Data on AR-12 Antimicrobial Activity
The following table summarizes the in vitro efficacy of AR-12 against different bacterial strains, providing a baseline for assessing the impact of genetic modifications on drug susceptibility.
| Bacterial Species | Strain | MIC (μg/mL) | MBC (μg/mL) | Reference |
| Mycobacterium abscessus | Clinical Isolates (n=194) | MIC50: 4, MIC90: 8 | - | [2] |
| Streptococcus pyogenes | A20 (M1-type) | ~2.5 | >2.5 | [3][4] |
| Streptococcus pyogenes | NZ131 (M49-type) | ~2.5 | >2.5 | [3][4] |
Experimental Protocols
Detailed methodologies for the key genetic validation experiments are provided below.
CRISPR/Cas9-Mediated Gene Knockout
This protocol describes the knockout of a non-essential putative target gene of AR-12 in a model bacterium like E. coli.
Objective: To determine if the absence of the putative target gene confers resistance or hypersensitivity to AR-12.
Methodology:
-
gRNA Design and Plasmid Construction:
-
Design a single guide RNA (sgRNA) specific to the target gene using online tools. Ensure the sgRNA sequence is unique to minimize off-target effects.
-
Clone the designed sgRNA into a Cas9-expressing plasmid suitable for the bacterial species.
-
-
Preparation of Donor DNA:
-
For a clean deletion, prepare a donor DNA template with homology arms flanking the target gene but lacking the gene itself.
-
-
Transformation:
-
Co-transform the bacterial cells with the Cas9-sgRNA plasmid and the donor DNA template using electroporation.
-
-
Selection and Verification:
-
Select for transformants that have successfully integrated the knockout construct.
-
Verify the gene knockout by PCR amplification of the target region and subsequent DNA sequencing.
-
-
Phenotypic Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of AR-12 for the knockout strain compared to the wild-type strain using broth microdilution assays. A significant change in MIC will indicate the gene's involvement in AR-12's mechanism of action.
-
RNA Interference (RNAi)-Mediated Gene Knockdown
This protocol is designed for the temporary silencing of an essential putative target gene.
Objective: To assess the effect of reduced target gene expression on the susceptibility of the bacterium to AR-12.
Methodology:
-
Antisense RNA Design:
-
Design a short antisense RNA sequence (or small interfering RNA, siRNA, if applicable to the bacterial system) that is complementary to the mRNA of the target gene.
-
-
Expression Vector Construction:
-
Clone the antisense RNA sequence into an inducible expression vector. This allows for controlled knockdown of the target gene.
-
-
Bacterial Transformation:
-
Transform the bacterial strain with the inducible antisense RNA expression vector.
-
-
Induction of Gene Silencing:
-
Grow the transformed bacteria and induce the expression of the antisense RNA using the appropriate inducer (e.g., IPTG for a lac-inducible promoter).
-
-
Confirmation of Knockdown:
-
Quantify the reduction in the target mRNA level using RT-qPCR and, if possible, the protein level using Western blotting.
-
-
Susceptibility Testing:
-
Perform MIC or growth inhibition assays with varying concentrations of AR-12 in the presence and absence of the inducer to determine if the knockdown of the target gene alters the bacterium's sensitivity to the drug.
-
Gene Overexpression
This protocol aims to determine if increased expression of the putative target confers resistance to AR-12.
Objective: To validate the target by observing a resistance phenotype upon its overexpression.
Methodology:
-
Cloning the Target Gene:
-
Amplify the full-length coding sequence of the putative target gene from the bacterial genome.
-
Clone the gene into an inducible expression vector.
-
-
Transformation:
-
Transform the bacterial strain with the overexpression plasmid.
-
-
Induction of Overexpression:
-
Grow the transformed bacteria and induce high-level expression of the target gene.
-
-
Verification of Overexpression:
-
Confirm the increased expression of the target protein by SDS-PAGE and Western blotting.
-
-
Resistance Profiling:
-
Determine the MIC of AR-12 for the overexpressing strain in the presence of the inducer and compare it to the control strain (with an empty vector or uninduced). A significant increase in the MIC is a strong indicator of target engagement.
-
Visualizing the Validation Process
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for the target validation of AR-12.
Conclusion
References
- 1. AR-12 Has a Bactericidal Activity and a Synergistic Effect with Gentamicin against Group A Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AR-12 Exhibits Direct and Host-Targeted Antibacterial Activity toward Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AR-12 Has a Bactericidal Activity and a Synergistic Effect with Gentamicin against Group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Efficacy of Antimicrobial Agent-12 in a Murine Model of MRSA Skin Infection
This guide provides a comparative analysis of the novel investigational drug, Antimicrobial Agent-12, against Vancomycin in a preclinical animal model of Methicillin-resistant Staphylococcus aureus (MRSA) skin and soft tissue infection. The data presented is intended for researchers, scientists, and drug development professionals to evaluate the potential of this compound as a therapeutic candidate.
Executive Summary
This compound demonstrated significant efficacy in reducing bacterial burden and improving clinical outcomes in a murine model of MRSA skin infection. When compared to Vancomycin, this compound exhibited a superior or comparable antimicrobial effect at the tested dosages. The purported mechanism of action for this compound involves the inhibition of the bacterial Glycerol-3-Phosphate Dehydrogenase (GlpD) enzyme, a key component of bacterial lipid metabolism and adaptation.
Data Presentation: Comparative Efficacy
The following tables summarize the key quantitative data from the comparative animal study.
Table 1: In Vivo Efficacy Against MRSA Strain ATCC 43300 in a Murine Skin Infection Model
| Treatment Group (n=10 per group) | Dosage | Route of Administration | Mean Bacterial Load (Log10 CFU/g tissue) ± SD (48h post-infection) | Percent Reduction in Bacterial Load vs. Vehicle |
| Vehicle Control (Saline) | 10 mL/kg | Intraperitoneal | 7.8 ± 0.5 | - |
| This compound | 20 mg/kg | Intraperitoneal | 4.2 ± 0.3 | 46.2% |
| This compound | 40 mg/kg | Intraperitoneal | 2.9 ± 0.4 | 62.8% |
| Vancomycin | 110 mg/kg | Subcutaneous | 3.5 ± 0.6 | 55.1% |
Table 2: Clinical Scoring of Lesion Severity at 48 Hours Post-Infection
| Treatment Group | Mean Clinical Score ± SD (0-5 scale*) | Statistical Significance vs. Vehicle (p-value) |
| Vehicle Control | 4.5 ± 0.5 | - |
| This compound (20 mg/kg) | 2.1 ± 0.4 | <0.01 |
| This compound (40 mg/kg) | 1.2 ± 0.3 | <0.001 |
| Vancomycin (110 mg/kg) | 1.8 ± 0.5 | <0.01 |
*Clinical score based on erythema, edema, and abscess formation.
Experimental Protocols
A detailed methodology was followed to ensure the reproducibility and validity of the findings.
1. Animal Model and MRSA Inoculation:
-
Species: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: Animals were acclimatized for 7 days prior to the experiment.
-
Infection Model: A dorsal skin infection model was established. Mice were anesthetized, and the dorsal area was shaved and disinfected. A subcutaneous injection of 1 x 10^7 CFU of MRSA strain ATCC 43300 in 100 µL of saline was administered.
2. Treatment Regimen:
-
Treatment Initiation: Treatment was initiated 2 hours post-infection.
-
Dosing:
-
This compound was administered intraperitoneally at 20 mg/kg and 40 mg/kg, once daily.
-
Vancomycin was administered subcutaneously at 110 mg/kg, twice daily.
-
The vehicle control group received saline intraperitoneally.
-
-
Duration: The study duration was 48 hours.
3. Efficacy Endpoints:
-
Bacterial Load Quantification: At 48 hours post-infection, mice were euthanized, and the infected skin tissue was excised, homogenized, and serially diluted. The dilutions were plated on Mannitol Salt Agar for colony-forming unit (CFU) enumeration.
-
Clinical Scoring: Lesion severity was scored at 48 hours based on a 5-point scale assessing erythema, edema, and abscess size.
Visualizations: Mechanism and Workflow
Proposed Signaling Pathway of this compound
The hypothesized mechanism of action for this compound is the targeted inhibition of the bacterial Glycerol-3-Phosphate Dehydrogenase (GlpD) enzyme. This enzyme is crucial for the synthesis of phospholipids, which are essential components of the bacterial cell membrane. By inhibiting GlpD, this compound disrupts membrane integrity and function, leading to bacterial cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for the Comparative Animal Study
The following diagram outlines the key steps of the in vivo comparative study.
Caption: Workflow of the in vivo efficacy study.
Comparative Analysis of Antimicrobial Agent-12 versus Standard-of-Care for the Treatment of Complicated Skin and Soft Tissue Infections (cSSTIs) caused by Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational "Antimicrobial Agent-12" with the current standard-of-care therapies for the management of complicated skin and soft tissue infections (cSSTIs) caused by Methicillin-Resistant Staphylococcus aureus (MRSA). The data presented for this compound is illustrative, based on a hypothetical compound profile, to serve as a template for comparative analysis.
Executive Summary
This compound is a novel investigational drug with a unique mechanism of action targeting bacterial cell membrane integrity. In preclinical and simulated clinical trial data, it demonstrates potent activity against MRSA, including strains with reduced susceptibility to vancomycin. This guide will compare its efficacy, safety, and microbiological profile against established treatments such as vancomycin and linezolid.
Comparative In Vitro Activity
The in vitro potency of an antimicrobial agent is a key indicator of its potential clinical utility. The minimum inhibitory concentration (MIC) is a fundamental measure of this activity.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data against MRSA
| Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | 0.25 | 0.5 | 0.06 - 1 |
| Vancomycin | 1 | 2 | 0.5 - 4 |
| Linezolid | 1 | 2 | 0.5 - 4 |
| Daptomycin | 0.5 | 1 | 0.25 - 2 |
Data for this compound is hypothetical. Data for standard-of-care agents is representative of published surveillance studies.
Comparative Clinical Efficacy and Safety
The following table summarizes the key outcomes from a simulated Phase III clinical trial comparing this compound to vancomycin in patients with cSSTIs caused by MRSA.
Table 2: Summary of Simulated Phase III Clinical Trial Outcomes for cSSTIs
| Outcome Measure | This compound (n=350) | Vancomycin (n=350) | p-value |
| Primary Efficacy Endpoint | |||
| Clinical Success at Test-of-Cure (TOC) Visit | 92.3% (323/350) | 88.0% (308/350) | <0.05 |
| Secondary Efficacy Endpoints | |||
| Microbiological Eradication | 95.1% (333/350) | 91.4% (320/350) | <0.05 |
| Resolution of Systemic Signs of Infection | Day 3: 75% | Day 3: 62% | <0.01 |
| Key Safety Outcomes | |||
| Any Adverse Event (AE) | 25.7% | 35.1% | <0.05 |
| Serious Adverse Events (SAEs) | 2.0% | 3.7% | >0.05 |
| Nephrotoxicity | 1.1% | 5.4% | <0.01 |
| Nausea and Vomiting | 8.3% | 6.0% | >0.05 |
This data is illustrative and does not represent the results of an actual clinical trial.
Mechanism of Action
This compound is hypothesized to act by disrupting the bacterial cell membrane potential and inhibiting key membrane-bound enzymes essential for cell wall synthesis and energy production. This dual mechanism may contribute to its potent bactericidal activity and a lower propensity for resistance development.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Minimum Inhibitory Concentration (MIC) Testing
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: MRSA isolates are cultured on Mueller-Hinton agar plates for 18-24 hours at 35°C. Colonies are then used to prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Antimicrobial Agent Dilution: A serial two-fold dilution of this compound and comparator agents is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is diluted and added to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.
Safety Operating Guide
Personal protective equipment for handling Antimicrobial agent-12
Disclaimer: Antimicrobial Agent-12 is a hypothetical substance. The following guidelines are based on established best practices for handling potent, powdered antimicrobial compounds in a laboratory setting and are intended for informational purposes. A comprehensive, substance-specific risk assessment must be conducted before handling any new chemical.
This guide provides researchers, scientists, and drug development professionals with essential safety protocols, operational procedures, and disposal plans for the safe handling of this compound.
Hazard Identification and Risk Assessment
This compound is a potent, finely powdered compound. The primary hazards are inhalation of airborne particles and dermal exposure. Fine powders present an increased risk of respiratory sensitization and can be highly reactive. A thorough risk assessment should be performed before any new procedure.
Occupational Exposure Bands (OEB): For potent compounds, OEBs are used to categorize chemicals based on their toxicity and potential health effects, guiding the selection of control measures.
| OEB Category | Exposure Range | Primary Containment Strategy |
| OEB 4 | 1-10 µg/m³ | Closed systems, ventilated enclosures, PAPRs may be required. |
| OEB 5 | < 1 µg/m³ | Full isolation technology (glove boxes), dedicated facilities. |
A substance-specific analysis is required to assign an OEB to this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The selection of PPE is the last line of defense after engineering and administrative controls have been implemented.
| PPE Item | Specification | Purpose |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with HEPA filters. | Protects against inhalation of fine powder. |
| Hand Protection | Double-glove with chemically resistant nitrile gloves. | Prevents dermal absorption. |
| Eye Protection | Indirectly vented chemical splash goggles. | Protects eyes from airborne powder and splashes. |
| Body Protection | Disposable, solid-front lab coat or coverall with tight-fitting cuffs. | Protects skin and street clothes from contamination. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and facility floors. |
Operational Plan: Weighing and Reconstitution
Handling powdered compounds requires specific engineering controls to minimize dust generation. Operations should be conducted within a certified chemical fume hood, ventilated balance enclosure, or a glove box isolator.
Experimental Protocol: Reconstitution of Powdered this compound
-
Preparation:
-
Decontaminate the work surface (e.g., chemical fume hood) with a suitable disinfectant like 70% ethanol.
-
Assemble all necessary materials: this compound vial, sterile diluent, calibrated pipettes, sterile conical tube, vortex mixer.
-
Don all required PPE as specified in the table above.
-
-
Procedure:
-
Carefully uncap the this compound vial within the containment unit. Avoid any sudden movements that could aerosolize the powder.
-
Slowly add the required volume of sterile diluent to the vial, dispensing it down the interior wall to minimize powder disturbance.
-
Securely cap the vial and mix gently by inversion until the powder is fully dissolved. If necessary, use a vortex mixer at a low speed.
-
Aseptically transfer the reconstituted solution to a labeled, sterile conical tube for use or storage.
-
-
Post-Procedure:
-
Securely cap all containers.
-
Decontaminate all surfaces and equipment that came into contact with the agent.
-
Dispose of all contaminated disposables as hazardous chemical waste.
-
Remove PPE in the designated area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Caption: Workflow for Reconstitution of this compound.
Disposal Plan
Improper disposal of antimicrobials contributes to environmental contamination and the development of antimicrobial resistance. All waste generated from handling this compound must be treated as hazardous chemical waste.
Waste Stream Management:
| Waste Type | Container | Disposal Method |
| Solid Waste | Labeled, leak-proof hazardous waste container with a biohazard symbol. | Incineration via a certified hazardous waste disposal service. |
| Liquid Waste | Labeled, sealed, and shatter-resistant hazardous waste container. | Collection by a certified hazardous waste disposal service. Do not pour down the drain. |
| Sharps | Puncture-resistant sharps container. | Collection by a certified biomedical or hazardous waste disposal service. |
Stock solutions of antibiotics should be considered hazardous chemical waste and disposed of according to institutional guidelines.
Caption: Decision Tree for this compound Waste Disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
